4-(3-Methylphenyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJOAQXQUOPHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509287 | |
| Record name | 4-(3-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111153-83-4 | |
| Record name | 4-(3-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Methylphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Methylphenyl)piperidine: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Among its many variations, the 4-arylpiperidine scaffold is particularly significant, offering a unique combination of rigidity and conformational flexibility that makes it ideal for targeting a wide range of biological receptors.[3] This technical guide provides an in-depth examination of 4-(3-Methylphenyl)piperidine, a key building block in this chemical class. We will explore its fundamental chemical properties, delve into the strategic considerations behind its synthesis, analyze its role as a pharmacophore in drug development, and outline the necessary protocols for its characterization and safe handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine derivative featuring a meta-tolyl group at the 4-position of the saturated heterocycle. This specific substitution pattern provides a valuable vector for exploring structure-activity relationships (SAR) in drug design. The meta-methyl group can influence the molecule's electronic properties and steric interactions within a target's binding pocket, potentially enhancing potency and selectivity compared to its unsubstituted phenyl counterpart.[4]
The key identifying information and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | 4-(m-Tolyl)piperidine | [5][6] |
| CAS Number | 111153-83-4 | [5][6] |
| Molecular Formula | C₁₂H₁₇N | [5][6] |
| Molecular Weight | 175.27 g/mol | [5] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Predicted pKa | 10.28 ± 0.10 | [6] |
| Storage Temperature | 2-8 °C | |
| Canonical SMILES | CC1=CC(=CC=C1)C2CCNCC2 | [6] |
| InChI Key | JSJOAQXQUOPHDJ-UHFFFAOYSA-N | [6] |
Note: Specific experimental data for melting point, boiling point, and solubility are not widely published, which is common for specialized research chemicals.
Strategic Synthesis of the 4-Arylpiperidine Core
The direct formation of the C4-aryl bond on a simple piperidine ring is not a trivial synthetic step.[4] Therefore, the most prevalent and logical strategies involve the construction of the C-C bond through the reaction of a carbonyl group at the C4 position with an organometallic nucleophile. A common and effective approach is the Grignard reaction, which utilizes an N-protected 4-piperidone and a phenylmagnesium halide.
Causality in Synthetic Protocol Design
The choice of an N-protected 4-piperidone is critical.[4] The piperidine nitrogen is a nucleophile and a base. Without a protecting group (e.g., Boc, Cbz, or Benzyl), the Grignard reagent would be quenched by the acidic N-H proton, and the nitrogen could coordinate with the magnesium, leading to undesired side reactions and significantly reducing the yield of the desired product. The subsequent reaction adds the aryl group, creating a tertiary alcohol, which can then be dehydroxylated if the direct 4-arylpiperidine is the final target.
Generalized Experimental Protocol: Grignard Addition to N-Boc-4-piperidone
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of 3-bromotoluene in the same anhydrous solvent is added dropwise. The initiation of the reaction is indicated by gentle refluxing and the disappearance of the magnesium. The rationale for anhydrous conditions is absolute; Grignard reagents react violently with water.
-
Nucleophilic Addition: The solution of the freshly prepared 3-methylphenylmagnesium bromide is cooled to 0 °C. A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. This step proceeds via nucleophilic addition to the electrophilic carbonyl carbon.[4]
-
Aqueous Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to yield the tertiary alcohol and precipitates the magnesium salts, which can be removed by filtration.[4]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.
-
Deprotection/Dehydroxylation (If Required): The resulting N-Boc-4-(3-methylphenyl)piperidin-4-ol can then be carried forward. The Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane), and the tertiary alcohol can be removed via reductive dehydroxylation if necessary.
Visualization of the Synthetic Workflow
Caption: Generalized workflow for the synthesis of a 4-aryl-4-hydroxypiperidine intermediate.
Role in Medicinal Chemistry and Drug Development
The piperidine ring is a privileged scaffold, meaning it is a structural framework that appears in drugs across a wide range of biological targets and therapeutic areas.[1][2] Its derivatives are found in anticancer, antiviral, analgesic, antipsychotic, and antihistamine medications.[4]
The 4-Arylpiperidine Pharmacophore
The 4-arylpiperidine substructure is particularly noteworthy for its prevalence in centrally active agents. The rigid phenyl ring provides a well-defined anchor for binding to receptors, while the flexible piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat) to optimize interactions. This structural motif is a known pharmacophore for dopamine receptors, with modifications leading to compounds with significant activity at D2 receptors.[4] The development of pethidine, a potent synthetic opioid analgesic, was a landmark discovery that spurred decades of research into related 4-phenylpiperidine structures.[4]
Introducing chirality into the piperidine scaffold can further modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles (ADME), and reduce off-target effects like hERG toxicity.[7]
Logical Framework for Application
Caption: Logical flow from chemical structure to potential therapeutic application.
Analytical and Spectroscopic Profile
Proper characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data, based on its structure and data from analogous compounds like 4-phenylpiperidine and 4-methylpiperidine, are summarized below.[8][9][10]
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (δ ~7.0-7.3 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted (meta) benzene ring. Piperidine Protons (δ ~1.5-3.2 ppm): A series of multiplets corresponding to the axial and equatorial protons on the piperidine ring. Protons alpha to the nitrogen (C2, C6) will be further downfield. Methine Proton (δ ~2.5-2.8 ppm): A multiplet for the single proton at the C4 position. Methyl Protons (δ ~2.3 ppm): A singlet integrating to three protons. N-H Proton: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic Carbons (δ ~120-140 ppm): Six signals are expected, with the ipso-carbon attached to the piperidine being distinct. Piperidine Carbons (δ ~30-55 ppm): Three signals corresponding to C4, C3/C5, and C2/C6. Methyl Carbon (δ ~21 ppm): A single signal in the aliphatic region. |
| Mass Spec (EI) | Molecular Ion (M⁺): An expected peak at m/z = 175. Key Fragments: Loss of fragments from the piperidine ring, and a prominent tropylium-like ion from the tolyl group. |
| IR Spectroscopy | N-H Stretch: A moderate peak around 3300-3400 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: A peak in the 1050-1250 cm⁻¹ region.[11] |
Safety, Handling, and Storage Protocols
Substituted piperidines, as a class, require careful handling. They can be skin and eye irritants, and may cause respiratory irritation.[12][13] All handling should be performed in accordance with established laboratory safety procedures.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles (European Standard EN166).[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat. Flame-retardant or antistatic clothing may be required depending on the scale and operation.
Engineering Controls and Handling Procedures
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment. Ground all containers and receiving equipment to prevent static discharge.[12][14]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][15]
Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite), and collect it into a suitable, sealed container for disposal.[12]
-
Disposal: Dispose of the chemical waste and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is between 2-8 °C. Store away from incompatible materials such as strong oxidizing agents and acids.[12]
Laboratory Safety Workflow
Caption: A workflow outlining the key safety stages for handling piperidine derivatives.
Conclusion
This compound represents more than just a chemical reagent; it is a strategic building block for the future of pharmaceutical development. Its structure embodies the desirable characteristics of the 4-arylpiperidine pharmacophore, a scaffold proven to be of immense value, particularly in the development of CNS-active agents. A thorough understanding of its synthesis, which hinges on the strategic protection of the piperidine nitrogen and controlled nucleophilic addition, allows for its efficient incorporation into complex molecular architectures. By leveraging the insights into its structure-activity relationships, analytical profile, and safety protocols outlined in this guide, researchers and drug development professionals are well-equipped to unlock the therapeutic potential of this versatile and important molecule.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]
- 5. 111153-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 9. Piperidine, 4-methyl- [webbook.nist.gov]
- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
4-(3-Methylphenyl)piperidine CAS number 111153-83-4 information
An In-depth Technical Guide to 4-(3-Methylphenyl)piperidine (CAS: 111153-83-4)
Introduction and Strategic Overview
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group. As a member of the 4-arylpiperidine class, this scaffold is of significant interest to researchers in medicinal chemistry and drug development.[1] The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR).[1][2]
The strategic importance of this compound lies in its structural features: the basic nitrogen atom of the piperidine ring can be functionalized to modulate pharmacokinetics and target engagement, while the aryl substituent at the 4-position is crucial for interactions with biological targets.[3][4] The specific meta-position of the methyl group on the phenyl ring can influence electronic properties and steric interactions within receptor binding pockets, potentially leading to enhanced potency and selectivity for specific targets, such as G-protein coupled receptors (GPCRs) like dopamine and muscarinic receptors.[3][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for professionals in the field.
Physicochemical and Structural Properties
The fundamental properties of this compound define its behavior in chemical and biological systems. It is typically supplied as an off-white to yellow-brown solid.[6][7]
| Property | Value | Source |
| CAS Number | 111153-83-4 | [6][8][9] |
| Molecular Formula | C₁₂H₁₇N | [10][11] |
| Molecular Weight | 175.27 g/mol | [6][10] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6][7] |
| Boiling Point | 279 °C (Predicted) | [8] |
| Density | 0.958 g/cm³ (Predicted) | [8][10] |
| pKa | 10.28 ± 0.10 (Predicted) | [8] |
| InChI Key | JSJOAQXQUOPHDJ-UHFFFAOYSA-N | [6][11] |
| Storage Temperature | 2-8 °C, Protect from light | [6][8] |
Synthesis Methodologies and Rationale
The synthesis of 4-arylpiperidines is a well-established area of organic chemistry. While specific literature for the direct synthesis of 111153-83-4 is not abundant, its preparation can be achieved through several reliable and adaptable routes. Common strategies include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Shapiro reactions) and nucleophilic addition of organometallic reagents to piperidone precursors.[12][13]
The nucleophilic addition of a Grignard reagent to an N-protected 4-piperidone is a robust and frequently employed method.[3] This approach is favored for its straightforward execution and the commercial availability of the necessary starting materials.
Experimental Protocol: Grignard Reaction with 4-Piperidone
This protocol describes a two-step synthesis involving the formation of a tertiary alcohol via Grignard addition, followed by dehydroxylation to yield the target compound.
Step 1: Synthesis of 1-Boc-4-(3-methylphenyl)piperidin-4-ol
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). To this, add a solution of 3-bromotoluene (1.1 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining 3-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent, 3-methylphenylmagnesium bromide.
-
Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.
-
Causality Insight: The use of an N-Boc (tert-butyloxycarbonyl) protecting group is critical. The acidic N-H proton of an unprotected piperidine would quench the highly basic Grignard reagent, preventing the desired C-C bond formation. The bulky Boc group also helps direct the conformation of the piperidine ring.
-
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by silica gel column chromatography.
Step 2: Reductive Dehydroxylation and Deprotection
-
Dehydroxylation: Dissolve the purified 1-Boc-4-(3-methylphenyl)piperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid. Add a reducing agent like triethylsilane (2-3 eq) followed by a strong acid such as trifluoroacetic acid (TFA) (2-3 eq) at 0 °C.
-
Causality Insight: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The triethylsilane then acts as a hydride donor to reduce the resulting tertiary carbocation, yielding the desired 4-arylpiperidine product. This ionic reduction mechanism is efficient for sterically hindered alcohols.
-
-
Deprotection: The use of TFA in the previous step simultaneously cleaves the acid-labile Boc protecting group.
-
Workup and Isolation: After stirring for 2-4 hours at room temperature, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. The crude product can be further purified by chromatography or crystallization to yield this compound.
Synthesis Workflow Visualization
Caption: Key steps in the synthesis of this compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the δ 7.0-7.3 ppm range), a singlet for the methyl group protons (around δ 2.3 ppm), and complex multiplets for the piperidine ring protons. The N-H proton signal may be broad and its chemical shift variable depending on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methyl carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺ at m/z 176.14.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the final compound.[3] A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA.
-
Gas Chromatography (GC): GC can also be used for purity analysis, given the compound's predicted boiling point.[3]
-
Applications in Medicinal Chemistry and Drug Development
The 4-arylpiperidine motif is a privileged scaffold in drug discovery, forming the core of numerous therapeutics targeting the central nervous system (CNS).[3][14] Derivatives are known to act as analgesics, antipsychotics, and antihistamines.[1][14]
The primary value of this compound is as a building block for creating more complex molecules. The piperidine nitrogen serves as a handle for introducing various substituents to modulate properties like cell permeability, metabolic stability, and target affinity. The 3-methylphenyl group itself plays a crucial role in binding interactions, often fitting into hydrophobic pockets within a receptor. Its substitution pattern can fine-tune selectivity between receptor subtypes.[3] For instance, subtle changes on the aryl ring of similar piperidine structures have led to compounds with high selectivity for dopamine D2 or muscarinic M1 receptors.[3][5]
Pharmacological Concept Visualization
Caption: Interaction of the 4-arylpiperidine pharmacophore with a receptor.
Safety and Handling
According to supplier safety data, this compound is classified with the hazard statement H412: Harmful to aquatic life with long lasting effects.[6] The precautionary statement P273 advises to avoid release to the environment.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, well-ventilated area, protected from light.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 111153-83-4 [sigmaaldrich.com]
- 7. Piperidine,4-(3-methylphenyl)-, CasNo.111153-83-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 8. 111153-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CAS # 111153-83-4, this compound, 4-(m-Tolyl)piperidine - chemBlink [chemblink.com]
- 11. PubChemLite - this compound (C12H17N) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijnrd.org [ijnrd.org]
Synthesis pathways for 4-(3-Methylphenyl)piperidine
An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)piperidine
Introduction
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents. Its rigid, three-dimensional framework allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Within this class, this compound represents a key synthetic intermediate and a core structural motif in the development of therapeutics targeting the central nervous system (CNS), including novel analgesics and dopamine transporter inhibitors. The strategic placement of the methyl group at the meta-position of the phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations behind each synthetic choice. We will explore and compare the most robust and field-proven methodologies, from classic organometallic additions to modern cross-coupling reactions, offering insights to guide the rational design and execution of synthetic campaigns.
Retrosynthetic Analysis: Deconstructing the Target
A logical starting point for any synthetic strategy is a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. For this compound, the key disconnections focus on the formation of the piperidine ring itself or the installation of the aryl substituent.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary strategic approaches:
-
Aryl Addition to a Pre-formed Piperidine Ring: This involves forming the crucial C-C bond by adding a 3-methylphenyl nucleophile to a 4-piperidone electrophile (or vice-versa).
-
Piperidine Ring Formation from an Aryl Precursor: This involves constructing the piperidine ring onto a pre-existing 4-(3-methylphenyl) core, typically through the reduction of a corresponding pyridine derivative.
We will now explore the practical execution of these strategies in detail.
Strategy 1: Grignard Reaction with N-Protected 4-Piperidone
This is arguably the most direct and widely employed method for synthesizing 4-aryl-4-hydroxypiperidines, which can be subsequently deoxygenated to yield the target compound. The core of this strategy is the nucleophilic addition of a Grignard reagent to the carbonyl of a 4-piperidone.
Mechanistic Overview & Rationale
The Grignard reaction is a classic carbon-carbon bond-forming reaction.[1] It proceeds via the nucleophilic attack of the highly polarized carbanionic carbon of the Grignard reagent (3-methylphenylmagnesium bromide) on the electrophilic carbonyl carbon of N-protected 4-piperidone.[2] This addition breaks the carbonyl π-bond, creating a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol, 4-(3-Methylphenyl)piperidin-4-ol.[2]
Choice of Protecting Group: The piperidine nitrogen is a nucleophile and a base, which would otherwise react with the Grignard reagent. Therefore, protection is mandatory. The choice of protecting group (PG) is critical. A benzyl (Bn) or tert-butyloxycarbonyl (Boc) group is common. The Boc group is often preferred for its ease of removal under acidic conditions, which can be performed concurrently with the workup or as a separate step.
Caption: Workflow for Grignard synthesis and subsequent deoxygenation.
Experimental Protocol: Synthesis of 4-(3-Methylphenyl)piperidin-4-ol
This protocol is a representative synthesis based on established chemical principles.[2][3]
-
Grignard Reagent Preparation:
-
All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.
-
To a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous ether/THF.
-
Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated if cloudiness or bubbling appears. If not, a small crystal of iodine or gentle heating may be required to activate the magnesium surface.[1]
-
Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to Piperidone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous ether/THF and add it dropwise to the cooled Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the piperidone.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with ether or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude tertiary alcohol can be purified by column chromatography or recrystallization.
-
Deoxygenation and Deprotection
The resulting 4-hydroxy-piperidine derivative must be deoxygenated. A common method is Barton-McCombie deoxygenation, though simpler methods involving reduction with a strong acid and a reducing agent (e.g., trifluoroacetic acid and triethylsilane) are often effective. The Boc group is typically cleaved simultaneously under these acidic conditions.
| Parameter | Typical Value / Condition | Rationale / Comment |
| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the highly basic Grignard reagent.[3] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic addition; stirring at RT ensures completion. |
| Protecting Group | N-Boc | Stable to Grignard conditions, easily removed with acid. |
| Typical Yield | 70-90% (for addition step) | Generally high-yielding, but dependent on reagent quality and anhydrous technique. |
Advantages & Limitations
-
Advantages: High convergence, directness, and the use of readily available starting materials. The reaction is generally high-yielding.
-
Limitations: Extreme sensitivity to moisture and protic impurities.[1] The subsequent deoxygenation step adds to the overall sequence length.
Strategy 2: Catalytic Hydrogenation of 4-(3-Methylphenyl)pyridine
This strategy involves the synthesis of the aromatic precursor, 4-(3-methylphenyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine. This is a robust and scalable method, often favored in process chemistry.
Mechanistic Overview & Rationale
The hydrogenation of a pyridine ring is a classic catalytic process that involves the addition of hydrogen across the aromatic double bonds.[4] The reaction requires a transition metal catalyst, typically platinum, palladium, rhodium, or nickel.[5] The pyridine adsorbs onto the catalyst surface, and hydrogen atoms are added stepwise, ultimately leading to the saturated piperidine ring.
Catalyst Choice: The choice of catalyst and conditions is critical for achieving complete reduction without affecting other functional groups.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Highly effective, often used in acidic media (e.g., glacial acetic acid or HCl) which protonates the pyridine nitrogen, activating the ring towards reduction.[4]
-
Rhodium-on-Carbon (Rh/C): Allows for hydrogenation under milder pressures and temperatures compared to some other catalysts.[6]
-
Raney Nickel: A cost-effective option but often requires higher temperatures and pressures.[5]
Caption: Workflow for catalytic hydrogenation of the pyridine precursor.
Experimental Protocol: Hydrogenation of 4-(3-Methylphenyl)pyridine
This protocol is representative of a typical catalytic hydrogenation.[4][7]
-
Precursor Synthesis: First, synthesize 4-(3-methylphenyl)pyridine. This is commonly achieved via a Suzuki coupling between 4-bromopyridine and 3-methylphenylboronic acid (discussed in Strategy 3).
-
Hydrogenation Setup:
-
To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-(3-methylphenyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.
-
Carefully add the catalyst (e.g., PtO₂, 1-5 mol%) under an inert atmosphere.
-
Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.
-
-
Reaction:
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary significantly).
-
Begin agitation (shaking or stirring) and heat if necessary (many reductions can proceed at room temperature).
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
-
Workup and Purification:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during filtration.
-
Remove the solvent under reduced pressure.
-
If an acidic solvent was used, neutralize the residue with a base (e.g., NaOH or NaHCO₃ solution) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting piperidine by distillation or chromatography if necessary.
-
| Parameter | Typical Condition | Rationale / Comment |
| Catalyst | PtO₂ (Adams' catalyst) | Highly active and reliable for pyridine reduction.[4] |
| Solvent | Glacial Acetic Acid | Activates the pyridine ring, often leading to faster and more complete reduction. |
| H₂ Pressure | 50-100 psi | Sufficient for most lab-scale reductions; higher pressures may be needed for less active catalysts. |
| Temperature | Room Temperature to 50 °C | Often proceeds efficiently at room temperature. |
| Typical Yield | >90% | Hydrogenation is typically a very high-yielding transformation. |
Advantages & Limitations
-
Advantages: Excellent for scalability, typically very high-yielding, and generates a clean product. The final step is an atom-economical reduction.
-
Limitations: Requires specialized high-pressure equipment. The catalyst can be expensive and pyrophoric. The synthesis of the substituted pyridine precursor is an additional step.
Strategy 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling for forming C-C bonds.[8] For this target, it can be used either to construct the 4-(3-methylphenyl)pyridine precursor (as mentioned in Strategy 2) or, more directly, to couple an aryl group to a pre-formed piperidine ring.
Mechanistic Overview & Rationale
The Suzuki reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate.[9] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organic group from the activated boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
To apply this to our target, one could couple 3-bromotoluene with a piperidine-4-boronic ester, or conversely, couple 4-bromo-N-Boc-piperidine with 3-methylphenylboronic acid. The latter is often more practical due to the commercial availability of the reagents.
Caption: Simplified Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki Coupling
This protocol represents a general procedure for Suzuki coupling.[11][12]
-
Reaction Setup:
-
To a reaction flask, add 3-methylphenylboronic acid (1.2 eq), 4-bromo-N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
The use of a tetrahydropyridine derivative followed by reduction is a common variant to avoid issues with direct coupling to the saturated ring.
-
Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.
-
Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Final Reduction and Deprotection:
-
The resulting N-Boc-4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine is then reduced (e.g., via catalytic hydrogenation with H₂/Pd-C) to the piperidine and deprotected as needed.
-
| Parameter | Typical Reagent / Condition | Rationale / Comment |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Standard, robust catalysts for Suzuki couplings.[12] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/EtOH | Biphasic systems are common and effective. |
| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle efficiently. |
| Typical Yield | 65-85% | Good yields, but highly dependent on substrate purity and reaction setup. |
Advantages & Limitations
-
Advantages: Extremely broad functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids and halides.
-
Limitations: The cost of the palladium catalyst and ligands can be high. Residual palladium must be carefully removed from the final product, especially for pharmaceutical applications. The synthesis of the required boronic acid/ester or halide precursor can add steps.
Comparative Analysis of Synthetic Pathways
| Feature | Grignard Reaction | Catalytic Hydrogenation | Suzuki Coupling |
| Key Transformation | C-C bond formation | Ring saturation | C-C bond formation |
| Overall Yield | Moderate-High | High | Moderate-High |
| Scalability | Moderate | Excellent | Good |
| Reagent Sensitivity | Very High (moisture) | Low (catalyst handling) | Moderate (oxygen) |
| Equipment | Standard glassware | High-pressure reactor | Standard glassware |
| Cost | Low-Moderate | Moderate (catalyst) | High (catalyst, ligands) |
| Key Advantage | Direct, convergent | Highly efficient, clean | High functional group tolerance |
| Key Disadvantage | Requires extra deoxygenation step | Requires high-pressure setup | Catalyst cost and removal |
Conclusion
The synthesis of this compound can be accomplished through several robust and reliable pathways, each with its own distinct set of advantages and challenges.
-
The Grignard reaction offers the most direct route to a hydroxylated precursor, ideal for lab-scale synthesis where functional group tolerance is not a primary concern and subsequent deoxygenation is feasible.
-
Catalytic hydrogenation of the corresponding pyridine is the preferred method for large-scale production due to its high efficiency, excellent yields, and atom economy, provided the necessary high-pressure equipment is available.
-
The Suzuki-Miyaura cross-coupling provides unparalleled versatility and functional group tolerance, making it an exceptional tool for analogue synthesis in a drug discovery setting where rapid diversification is key.
The optimal choice of synthetic strategy is ultimately dictated by the specific constraints and goals of the project, including scale, budget, available equipment, and the need for downstream chemical modifications. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, empowers the research scientist to make informed and strategic decisions in the synthesis of this important pharmaceutical building block.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asianpubs.org [asianpubs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Spectroscopic Characterization of 4-(3-Methylphenyl)piperidine: A Technical Guide for Researchers
Introduction to 4-(3-Methylphenyl)piperidine
The 4-arylpiperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents targeting the central nervous system and other biological systems. The specific substitution pattern on the aryl ring and the piperidine nitrogen significantly influences the pharmacological activity. This compound, with its meta-substituted toluene moiety, presents a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this compound, ensuring the reliability of subsequent biological and pharmacological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we anticipate 10 distinct signals, as the plane of symmetry that would make the piperidine carbons C-2/C-6 and C-3/C-5 equivalent is absent due to the meta-substitution on the phenyl ring. A predicted ¹³C NMR spectrum suggests the chemical shifts listed in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=C (Aromatic Quaternary) | 165.10 | Deshielded due to attachment to the piperidine ring. |
| C-H (Aromatic) | 149.17 | Aromatic carbons. |
| C-H (Aromatic) | 140.74 | Aromatic carbons. |
| C-H (Aromatic) | 135.70 | Aromatic carbons. |
| C-H (Aromatic) | 132.04 | Aromatic carbons. |
| C-H (Aromatic) | 131.19 | Aromatic carbons. |
| C-H (Aromatic) | 131.13 | Aromatic carbons. |
| C-H (Aromatic) | 120.47 | Aromatic carbons. |
| C-H (Aromatic) | 111.82 | Aromatic carbons. |
| C-H (Aromatic) | 107.76 | Aromatic carbons. |
| C-H (Aromatic) | 96.67 | Aromatic carbons. |
| C-2 / C-6 (Piperidine) | ~44.80 | Adjacent to the nitrogen atom. |
| C-4 (Piperidine) | ~44.80 | Benzylic carbon, attached to the aromatic ring. |
| C-3 / C-5 (Piperidine) | ~25.90 | Methylene carbons of the piperidine ring. |
| CH₃ (Methyl) | ~24.50 | Methyl group on the aromatic ring. |
Note: The predicted values are sourced from NP-MRD.[1] The assignments for the piperidine and methyl carbons are based on typical chemical shifts for substituted piperidines and toluenes.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments, their connectivity, and stereochemical relationships. Based on the analysis of related compounds like 4-phenylpiperidine and considering the electronic effects of the meta-methyl group, the following proton signals are expected.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ar-H | ~7.0-7.3 | m | 4H | Aromatic protons, complex splitting pattern due to meta-substitution. |
| H-2ax, H-6ax (Piperidine) | ~3.1-3.2 | dt | 2H | Axial protons adjacent to nitrogen, deshielded. |
| H-2eq, H-6eq (Piperidine) | ~2.7-2.8 | m | 2H | Equatorial protons adjacent to nitrogen. |
| H-4 (Piperidine) | ~2.6-2.7 | tt | 1H | Methine proton at the junction with the phenyl ring. |
| Ar-CH₃ | ~2.3 | s | 3H | Methyl group protons on the aromatic ring. |
| H-3ax, H-5ax (Piperidine) | ~1.8-1.9 | qd | 2H | Axial protons adjacent to C-4. |
| H-3eq, H-5eq (Piperidine) | ~1.6-1.7 | m | 2H | Equatorial protons adjacent to C-4. |
| N-H | ~1.5 (variable) | br s | 1H | Amine proton, chemical shift is concentration and solvent dependent. |
Note: These are estimated values based on data from analogous compounds.[2] The exact chemical shifts and coupling constants would need to be confirmed by experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |
| N-H Stretch | 3300-3500 | Medium, sharp | Characteristic of a secondary amine. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong | Aliphatic C-H stretching of the piperidine ring and methyl group. |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak | Aromatic ring skeletal vibrations. |
| N-H Bend | 1550-1650 | Medium | Bending vibration of the N-H bond. |
| C-N Stretch | 1000-1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |
Note: These are general ranges for the specified functional groups and are consistent with data for piperidine and substituted benzenes.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₇N), the expected molecular weight is approximately 175.27 g/mol .
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 175 | [M]⁺ | Molecular ion peak. |
| 174 | [M-H]⁺ | Loss of a hydrogen radical. |
| 160 | [M-CH₃]⁺ | Loss of a methyl radical from the toluene moiety. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives. |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after benzylic cleavage. |
| 56 | [C₃H₆N]⁺ | Common fragment from the piperidine ring. |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and observed patterns in related structures like 4-phenylpiperidine and 4-methylpiperidine.[5][6]
Predicted Fragmentation Pathway
The major fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to involve alpha-cleavage of the piperidine ring and benzylic cleavage.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (~ -1 to 13 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (~0 to 200 ppm).
-
Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
GC-MS Setup:
-
Inject a small volume of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on the GC column based on its boiling point and polarity.
-
-
MS Acquisition:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A mass spectrum is recorded, showing the relative abundance of each ion.
-
Overall Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of a comprehensive spectroscopic characterization of a novel compound.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with insights from structurally related molecules, a detailed picture of its NMR, IR, and MS characteristics has been presented. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This information serves as a valuable resource for researchers in medicinal chemistry and related fields for the unambiguous identification and characterization of this and other 4-arylpiperidine derivatives.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 3. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]
- 4. Piperidine [webbook.nist.gov]
- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine, 4-methyl- [webbook.nist.gov]
Physical properties like melting point and boiling point of 4-(3-Methylphenyl)piperidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 4-(3-Methylphenyl)piperidine, a compound of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth procedural guidance and the scientific rationale behind the experimental determination of these properties. The methodologies described herein are designed to ensure scientific rigor and data integrity, reflecting best practices in the field.
Introduction: The Significance of this compound
The 4-arylpiperidine scaffold is a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents. This compound, with its characteristic substitution on the phenyl ring, presents a unique profile for molecular interaction and metabolic stability. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its synthesis, purification, formulation, and quality control in any drug discovery and development pipeline. These parameters provide insights into the compound's purity, stability, and intermolecular forces.
Core Physical Properties of this compound
The physical state and phase transition temperatures are fundamental characteristics of any chemical compound. For this compound, these properties are summarized below.
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Boiling Point | 279 °C | [2][3] |
| Melting Point | Not widely reported; experimental determination required. |
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of this compound. These protocols are designed to be self-validating, incorporating best practices to ensure the reliability of the obtained data.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.
This method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.
-
Sample Preparation:
-
Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under a vacuum.
-
Finely powder a small amount of the crystalline sample using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Place the loaded capillary tube into the sample holder of the apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain a preliminary, approximate melting range.
-
-
Approximate Melting Point Determination:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This provides a rough melting range.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool down to at least 20 °C below the approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a much slower value, typically 1-2 °C/minute, as the temperature approaches the expected melting point.
-
Carefully observe and record the temperatures for the onset and completion of melting. The reported melting point should be this narrow range.
-
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
The Thiele tube method is a classic and effective technique for determining the boiling point of a small amount of liquid.
-
Apparatus Setup:
-
Securely clamp a Thiele tube to a retort stand.
-
Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
Attach a small test tube (fusion tube) to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the fusion tube.
-
-
Sample and Capillary Preparation:
-
Place a few drops of this compound into the fusion tube.
-
Take a capillary tube and seal one end by heating it in a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
-
Heating and Observation:
-
Immerse the thermometer and fusion tube assembly into the oil in the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
-
Boiling Point Recording:
-
Continue gentle heating until a rapid and continuous stream of bubbles escapes from the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. Record this temperature.
-
Diagram of the Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Conclusion
The accurate determination of physical properties such as melting and boiling points is a fundamental aspect of chemical research and development. For this compound, while the boiling point is documented, the melting point requires experimental determination. The protocols outlined in this guide provide a robust framework for obtaining reliable data for this and other novel compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts in the pharmaceutical sciences.
References
Solubility of 4-(3-Methylphenyl)piperidine in different solvents
An In-depth Technical Guide to the Solubility of 4-(3-Methylphenyl)piperidine
Abstract: this compound is a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug development. Its solubility across a range of solvents is a critical parameter that dictates its utility in synthesis, formulation, and biological screening. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, predicts its solubility profile based on first principles, and presents a gold-standard experimental protocol for its quantitative determination. The methodologies detailed herein, including the Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, are designed to provide researchers with a robust, self-validating framework for generating reliable solubility data, ensuring reproducibility and accuracy in early-stage drug development.
The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science.[1] For a molecule like this compound, which serves as a building block for more complex therapeutic agents, understanding its solubility is paramount. Poor solubility can lead to significant challenges, including low bioavailability, unreliable results in biological assays, and difficulties in formulation.[1][2] Therefore, a thorough characterization of a compound's solubility profile in various solvent systems—from polar aqueous buffers to nonpolar organic media—is a non-negotiable step in the research and development pipeline. This guide provides the foundational knowledge and practical methodologies required to characterize this compound for such applications.
Physicochemical Profile of this compound
To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound is amphipathic, meaning it contains both polar and non-polar regions, which fundamentally governs its interactions with different solvents.
-
Polar Region: The piperidine ring, with its secondary amine (-NH-), is the polar, hydrophilic "head" of the molecule. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor.[3] This facilitates interaction with polar protic solvents like water and alcohols.
-
Non-Polar Region: The 3-methylphenyl (m-tolyl) group is the non-polar, lipophilic "tail." This aromatic hydrocarbon moiety interacts favorably with non-polar solvents through van der Waals forces.[4]
Key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | [5] |
| Molecular Weight | 175.27 g/mol | [5] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 279 °C | [5][6] |
| Density | 0.958 g/cm³ | [5][6] |
| pKa (Predicted) | 10.28 ± 0.10 | [6] |
The predicted pKa of 10.28 is particularly important. As a basic compound, this compound will become protonated and form a cationic salt in acidic conditions (pH < pKa). This protonated form is significantly more polar and, therefore, more soluble in aqueous media.
Caption: "Like Dissolves Like" principle applied to this compound.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted based on its structure and established chemical principles.[7]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | The piperidine ring's ability to hydrogen bond promotes solubility, but the large non-polar tolyl group limits it.[7] Solubility in water is expected to increase dramatically at acidic pH due to salt formation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have suitable polarity to solvate both the polar and non-polar portions of the molecule effectively.[7] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderately to Sparingly Soluble | The non-polar methylphenyl group will interact favorably, but the polar piperidine head will be poorly solvated, limiting overall solubility.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have an intermediate polarity capable of dissolving many organic compounds that are not soluble in highly polar or strictly non-polar solvents. |
Gold-Standard Protocol for Thermodynamic Solubility Determination
To move beyond prediction, quantitative data must be generated experimentally. The shake-flask method is universally recognized as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[8] The following protocol provides a self-validating workflow.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, ensuring that a dynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a suitable analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][8]
Experimental & Analytical Workflow Diagram
Caption: Experimental workflow for solubility determination via the shake-flask method.
Detailed Protocol: Shake-Flask Method[11][12]
-
Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The exact mass should be sufficient to ensure undissolved solid remains at the end of the experiment.[8]
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test solvent into the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Visually confirm the presence of undissolved material.
-
Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter (PTFE or other solvent-compatible material) and dispense the filtrate into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A 1:10 or 1:100 dilution is a common starting point.
Detailed Protocol: RP-HPLC Quantification[13][14]
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Calibration Standards: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase.
-
Analysis: Inject the prepared standards and the diluted sample filtrate.
-
Data Processing: Plot the peak area from the UV chromatogram against the known concentration for the standards to generate a linear calibration curve.
Calculation
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor used in step 4.3.6 to obtain the final solubility value.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Key Factors Influencing Solubility
pH: As a basic compound with a pKa of ~10.28, the aqueous solubility of this compound is highly pH-dependent. In solutions with a pH below 9, the piperidine nitrogen will be predominantly protonated, forming a highly water-soluble ammonium salt. Researchers must control and report the pH of any aqueous solubility measurements.
Temperature: Dissolution is typically an endothermic process, meaning solubility often increases with temperature. For consistency and comparability, all solubility measurements should be conducted at a standardized temperature, most commonly 25 °C.
Conclusion
While publicly available quantitative data on the solubility of this compound is limited, its molecular structure provides a clear, rational basis for predicting its behavior across a range of common laboratory solvents. It is expected to be most soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in non-polar hydrocarbons and neutral pH water. For drug development professionals, moving beyond prediction to precise quantification is essential. The detailed shake-flask and RP-HPLC protocols provided in this guide constitute a robust, industry-standard framework for generating the high-quality, reproducible solubility data necessary to advance research and development efforts.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. enamine.net [enamine.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS # 111153-83-4, this compound, 4-(m-Tolyl)piperidine - chemBlink [chemblink.com]
- 6. 111153-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. benchchem.com [benchchem.com]
Introduction to 4-aryl piperidine derivatives in drug discovery
An In-Depth Technical Guide to 4-Aryl Piperidine Derivatives in Drug Discovery
Abstract
The 4-aryl piperidine motif stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, pharmacological applications, and structure-activity relationships (SAR) of 4-aryl piperidine derivatives. We will delve into their critical role in developing agents for the central nervous system (CNS)—including opioids, serotonergic and dopaminergic modulators—and explore emerging applications in oncology. Detailed experimental protocols and an analysis of bioisosteric replacement strategies are included to provide a field-proven perspective on leveraging this versatile scaffold for future drug discovery endeavors.
Introduction: The 4-Aryl Piperidine as a Privileged Scaffold
In the lexicon of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of providing ligands for diverse biological receptors. The piperidine ring is a quintessential example, being one of the most frequently encountered heterocyclic scaffolds in approved pharmaceuticals, particularly those targeting the CNS.[2][3] Its conformational flexibility, chemical stability, and ability to present substituents in precise three-dimensional orientations allow for tailored interactions within various receptor binding pockets.
The addition of an aryl group at the 4-position endows the piperidine core with a crucial pharmacophoric element. This aryl moiety can engage in π-π stacking, hydrophobic, and van der Waals interactions, while also serving as an anchor for further functionalization to fine-tune potency, selectivity, and pharmacokinetic properties. This versatility has enabled the development of 4-aryl piperidine-based drugs across a spectrum of therapeutic areas, from potent analgesics to complex neuropsychiatric agents.[4][5]
Synthetic Strategies for 4-Aryl Piperidine Derivatives
The construction of the 4-aryl piperidine core is a well-trodden path in organic synthesis, with numerous methodologies developed to provide efficient access to this key structure. The choice of synthetic route is often dictated by the desired substitution patterns and the need for stereochemical control.
Common approaches include multicomponent reactions that build the heterocyclic ring in a single step, and palladium-catalyzed cross-coupling reactions to install the aryl group onto a pre-formed piperidine ring.[6] For instance, a novel process using indium metal has been described for the synthesis of 4-aryl 4-acyl piperidine derivatives.[7] Another economically viable route involves the synthesis of a tetrahydropyridine intermediate, which can be resolved into pure enantiomers and subsequently reduced to yield stereochemically pure cis- and trans-4-aryl piperidines.[8]
Below is a generalized workflow for the synthesis of a 4-aryl piperidine derivative, a process foundational to many research programs.
Experimental Protocol: General Synthesis of a 1-Alkyl-4-Aryl-4-Carboxylate Piperidine
This protocol describes a classical approach to synthesizing a pethidine analog, a well-known 4-aryl piperidine derivative.
Step 1: Synthesis of 1-Methyl-4-piperidinone
-
To a solution of methylamine and formaldehyde in an aqueous medium, add σ-methylstyrene.
-
The reaction proceeds through an oxazine derivative intermediate. This method is advantageous as it avoids the use of highly toxic intermediates like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) often found in other routes.[8]
-
Purify the resulting 1-methyl-4-piperidinone via distillation under reduced pressure.
Step 2: Formation of the Cyanohydrin
-
Dissolve 1-methyl-4-piperidinone in a suitable solvent (e.g., ethanol).
-
Add a solution of sodium cyanide in water, followed by the slow addition of a mineral acid (e.g., HCl) while maintaining a low temperature (0-5 °C) to generate HCN in situ.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction and extract the cyanohydrin product with an organic solvent.
Step 3: Arylation via Grignard Reaction
-
Prepare a phenylmagnesium bromide Grignard reagent from bromobenzene and magnesium turnings in dry diethyl ether.
-
Add the cyanohydrin from Step 2 dropwise to the Grignard reagent at a controlled temperature.
-
The Grignard reagent attacks the nitrile carbon, leading to the formation of an imine intermediate after acidic workup, which is then hydrolyzed to the corresponding ketone. Causality Note: This step is often complicated by the use of ether solvents and requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.[8]
Step 4: Esterification and Hydrolysis (Pinner Reaction)
-
Treat the product from Step 3 with ethanol and saturate with dry HCl gas at low temperature.
-
This reaction converts the nitrile group into an ethyl ester, yielding the final product, 1-methyl-4-phenylpiperidine-4-carboxylate (pethidine).
-
Purify the final compound by recrystallization or column chromatography.
Pharmacological Applications & Mechanism of Action
The true value of the 4-aryl piperidine scaffold lies in its promiscuity and tunability, allowing it to serve as a foundation for ligands targeting a wide range of receptors.
Opioid Receptor Modulation
Perhaps the most famous application of this scaffold is in the field of analgesia. The 4-phenylpiperidine pharmacophore is a key feature of morphine and its synthetic analogs, including the highly potent fentanyl family.[9] These compounds primarily act as agonists at the μ-opioid receptor (MOR), producing profound analgesia.
-
Potent Agonists: Derivatives like fentanyl and its analogues are characterized by high potency and rapid onset of action.[10] Structure-activity relationship studies have shown that modifications to the N-substituent and the 4-position anilido group drastically alter potency and duration of action. For example, replacing the N-phenethyl group with N-[2-(2-thienyl)ethyl] and adding a methoxymethyl group at the 4-position resulted in a compound (R 30730) with a potency 4521 times that of morphine but with an unusually high safety margin.[10]
-
Receptor Antagonists: The same core scaffold can be modified to produce opioid receptor antagonists. SAR studies on trans-3,4-dimethyl-4-arylpiperidine derivatives revealed that substitutions on the aryl ring's phenolic hydroxyl group are critical for binding affinity at μ, κ (kappa), and δ (delta) opioid receptors.[1]
Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists [1]
| Compound | R Group (Aryl Substituent) | μ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (Lead) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
Insight: The data clearly shows that a hydroxyl group at the meta-position (Compound 1) of the aryl ring is optimal for high-affinity binding to both μ and κ receptors. Moving the hydroxyl to the ortho or para position, or methylating it, leads to a significant decrease in binding affinity.[1] This suggests a specific hydrogen bond interaction is crucial for receptor engagement.
Serotonin and Dopamine Receptor Ligands
4-Aryl piperidines are integral to the development of drugs for neuropsychiatric disorders, acting on serotonergic and dopaminergic systems.[5][11] They form the core of many selective serotonin reuptake inhibitors (SSRIs), antipsychotics, and multi-target-directed ligands (MTDLs) that modulate multiple receptors simultaneously.[8][12][13]
-
Serotonin (5-HT) Receptors: Substituted 4-arylpiperidines have been synthesized as potent 5-HT₂C receptor agonists.[14] The scaffold is also a key component in compounds designed as dual 5-HT₁A receptor antagonists and serotonin reuptake inhibitors, a profile sought for next-generation antidepressants.[13]
-
Dopamine (D) Receptors: Arylpiperazine and arylpiperidine derivatives are classic templates for designing dopamine D₂ and D₃ receptor ligands.[15][16] The atypical antipsychotic aripiprazole, for instance, contains a long-chain arylpiperazine moiety, but its structural elements are shared with classical D₂ antagonists like haloperidol, which features a 4-phenylpiperidine core.[15]
Sigma (σ) Receptor Ligands
The 4-aryl piperidine scaffold has shown high affinity and selectivity for sigma receptors, which are implicated in various CNS functions and diseases. A study of 1-aralkyl-4-benzylpiperidine derivatives found that modifications to the aralkyl moiety significantly influenced affinity for σ₁ and σ₂ subtypes.[17] Interestingly, certain derivatives also possessed remarkable affinity for 5-HT₁A receptors, suggesting their potential as atypical antipsychotics with a multi-target profile.[17] The length of the carbon chain linking key pharmacophoric elements was also found to be optimal for high affinity.[18]
Emerging Applications: Anticancer Agents
More recently, the privileged nature of the piperidine scaffold is being explored in oncology.[2] A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and found to reduce the growth of several hematological cancer cell lines.[19] Molecular docking studies suggest these compounds bind to key proteins in myeloma and leukemia cells, and they were shown to increase the expression of apoptosis-promoting genes like p53 and Bax.[19] While still an emerging area, this highlights the remarkable adaptability of the 4-aryl piperidine core to engage with targets far beyond the CNS.
Guiding Principles of Structure-Activity Relationship (SAR)
The extensive research into 4-aryl piperidine derivatives has yielded a rich body of SAR data, providing a roadmap for rational drug design.
-
N-Substituent: This position is critical for modulating potency and pharmacokinetic properties. In opioids, a simple N-methyl group (pethidine) can be elaborated into larger groups like N-phenethyl (fentanyl) to dramatically increase potency.[4]
-
Aryl Ring and its Substituents: The nature and position of substituents on the aryl ring are paramount for affinity and selectivity. As seen with opioid antagonists, a meta-hydroxyl group is optimal for binding.[1] For serotonin receptor ligands, electron-withdrawing or donating groups can tune the electronic properties of the ring to enhance interactions.[14]
-
4-Position Substituent: Beyond the aryl group itself, other substituents at the 4-position define the compound's primary pharmacology. An ester (pethidine) or an anilido group (fentanyl) leads to potent opioid agonism.[4][9]
-
Piperidine Ring Substitutions: Adding substituents to the piperidine ring itself can introduce stereochemical constraints, locking the molecule into a specific conformation that may be more favorable for binding to one receptor over another, thus enhancing selectivity.[1]
In-Depth Protocol: Radioligand Receptor Binding Assay
To determine the affinity of a newly synthesized 4-aryl piperidine derivative for its target receptor, the radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying ligand-receptor interactions.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor (e.g., μ-opioid receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO cells).
-
Radioligand (e.g., [³H]-DAMGO for MOR).
-
Non-specific binding agent (e.g., naloxone).
-
Test compound solutions at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
Step 1: Membrane Preparation & Incubation
-
Thaw frozen cell membranes on ice.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + excess naloxone), and competitor binding (membranes + radioligand + test compound at varying concentrations).
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Step 2: Termination & Filtration
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
Step 3: Quantification
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.[1]
Step 4: Data Analysis
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis on the resulting competition curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[1]
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation :[1]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Future Perspectives: Bioisosteric Replacements
While the 4-aryl piperidine scaffold is highly effective, drug discovery is a continuous process of optimization. A key challenge can be off-target effects or suboptimal pharmacokinetic profiles, such as rapid metabolism. Bioisosteric replacement is a powerful strategy where a part of the molecule is replaced with a structurally different group that retains similar biological activity but alters physicochemical properties.[20]
For the piperidine ring, common sites of metabolism are the carbon atoms adjacent to the nitrogen. Strategies to mitigate this include:
-
Heteroatom Introduction: Replacing a methylene (-CH₂-) group in the piperidine ring with an oxygen atom to form a morpholine can increase polarity and potentially alter the pKa, which can improve metabolic stability.[21]
-
Spirocyclic Systems: Replacing the piperidine with a spirocyclic system, such as an azaspiro[3.3]heptane, can offer a novel chemical space with improved metabolic stability. These rigid systems also present substituents in different vectors, which can be exploited to achieve new receptor interactions.[21]
-
Scaffold Hopping: In a broader sense, entire scaffolds can be replaced while maintaining the key pharmacophoric elements. For example, 4-amino-N-arylpiperidines have been shown to serve as effective bioisosteres for N-arylpiperazines in a series of NPY1 receptor antagonists.[22]
Conclusion
The 4-aryl piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its simple, yet elegant, framework has provided the foundation for a remarkable diversity of therapeutic agents that have had a profound impact on human health, especially in the fields of pain management and neuroscience. Its continued relevance is assured by the ongoing discovery of new synthetic methodologies, a deeper understanding of its complex structure-activity relationships, and the creative application of medicinal chemistry strategies like bioisosteric replacement. For researchers and drug developers, the 4-aryl piperidine is not just a historical success story but a dynamic and powerful tool for creating the medicines of the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 8. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]
- 9. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 21. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships and Mechanisms of Action
Introduction: The Privileged Piperidine Motif
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores its importance in the development of new therapeutic agents.[3][4] The conformational flexibility of the piperidine ring, coupled with its ability to be readily substituted, allows for the precise orientation of pharmacophoric groups in three-dimensional space, enabling high-affinity and selective interactions with a wide array of biological targets.[2][5] This guide provides an in-depth technical exploration of the core mechanisms of action for substituted piperidine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their interactions with key protein families, detail the experimental methodologies used to elucidate these mechanisms, and provide insights into the downstream signaling pathways they modulate.
The versatility of the piperidine scaffold is evident in its presence in drugs targeting the central nervous system (CNS), cardiovascular diseases, inflammation, and cancer.[6][7] This guide will focus on several key mechanisms of action, including:
-
Sigma Receptor Modulation: Exploring both agonist and antagonist activities that are crucial for developing novel antipsychotics and analgesics.
-
Enzyme Inhibition: Focusing on acetylcholinesterase (AChE) inhibition for the management of Alzheimer's disease.
-
G-Protein Coupled Receptor (GPCR) Antagonism: Examining the blockade of dopamine, neurokinin, and histamine receptors.
-
Ion Channel Modulation: Investigating the blockade of voltage-gated calcium channels.
Throughout this guide, we will emphasize the causality behind experimental choices and present protocols as self-validating systems, ensuring scientific integrity and trustworthiness.
I. Sigma Receptor Modulation: A Tale of Two Activities
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique ligand-operated chaperone proteins located at the endoplasmic reticulum (ER).[1][8] They play a crucial role in cellular stress signaling and calcium homeostasis.[1][8][9] Substituted piperidines are prominent among sigma receptor ligands, exhibiting both agonist and antagonist profiles.[10][11]
Structure-Activity Relationship (SAR) and Binding Affinity
The affinity and selectivity of piperidine-based ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors are dictated by the nature and position of substituents on the piperidine ring and its nitrogen atom.[10][12]
| Compound Class | Target | Key Structural Features | Representative Ki (nM) |
| 4-Aroylpiperidines | σ₁ Receptor | Para-substitution on the aroyl moiety is favored. | 1.0 - 15 |
| 4-(α-Hydroxyphenyl)piperidines | σ₁ Receptor | High selectivity over σ₂ receptors. | 1.0 - 2.0 |
| 4-Pyridylpiperidine Derivatives | σ₁ Receptor | More potent than unsubstituted piperidines. | 3.3 - 5.6 |
| Unsubstituted Piperidines | σ₁ Receptor | Generally lower affinity compared to substituted analogs. | 4.8 - 28 |
Table 1: Comparative binding affinities (Ki) of representative substituted piperidine compounds for the sigma-1 receptor. Data compiled from multiple sources.[10][12]
Signaling Pathways
Sigma-1 receptor activation or inhibition can modulate a variety of downstream signaling pathways, impacting neuronal survival, inflammation, and cellular stress responses.[13][14]
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Laboratory synthesis of 4-(3-Methylphenyl)piperidine protocol
An Application Note for the Synthesis of 4-(3-Methylphenyl)piperidine
Introduction
The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Its rigid framework allows for precise orientation of substituents, facilitating targeted interactions with biological macromolecules. This compound, in particular, serves as a valuable building block for the synthesis of novel drug candidates, including potential inhibitors of dopamine transporters and other central nervous system targets.[1] This application note provides a detailed, three-step protocol for the laboratory synthesis of this compound, commencing from commercially available starting materials.
The selected synthetic strategy leverages a robust and widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the key carbon-carbon bond.[2][3][4] This is followed by a catalytic hydrogenation to saturate the piperidine ring and a final deprotection step to yield the target compound. This pathway was chosen for its high efficiency, functional group tolerance, and the mild reaction conditions employed.[3][4] Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
Overall Reaction Scheme
The synthesis proceeds in three distinct stages: (1) Suzuki-Miyaura coupling, (2) Catalytic Hydrogenation, and (3) N-Boc Deprotection.
Caption: Overall synthetic route to this compound.
Materials and Reagents
Quantitative data for the synthesis is summarized in the table below. All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Supplier |
| tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | 125540-22-3 | 347.34 | 5.0 g (14.4 mmol) | Sigma-Aldrich |
| 3-Methylphenylboronic acid | 17933-03-8 | 135.96 | 2.35 g (17.3 mmol) | TCI Chemicals |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 832 mg (0.72 mmol) | Strem Chemicals |
| Sodium Carbonate (Anhydrous) | 497-19-8 | 105.99 | 4.58 g (43.2 mmol) | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | 100 mL | VWR |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 75 mL | VWR |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | 106.42 | ~250 mg (catalytic) | Acros Organics |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 10 mL | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | 74.12 | As needed for workup | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed for workup | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying | Fisher Scientific |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toluene: Toluene is a flammable solvent and is harmful if inhaled or absorbed through the skin. All operations involving toluene must be conducted in a well-ventilated fume hood away from ignition sources.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The reaction should be conducted behind a blast shield in a properly ventilated area, using equipment designed for hydrogenation. Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling – Synthesis of tert-butyl 4-(3-methylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
This step forms the crucial C(sp²)-C(sp²) bond between the piperidine precursor and the methylphenyl group. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[4] Here, the vinyl triflate of N-Boc-4-piperidone serves as the electrophile, and 3-methylphenylboronic acid is the nucleophilic partner.
Mechanism Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the vinyl triflate, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (sodium carbonate), transfers the 3-methylphenyl group to the palladium center.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.[4][5]
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (5.0 g, 14.4 mmol), 3-methylphenylboronic acid (2.35 g, 17.3 mmol), and sodium carbonate (4.58 g, 43.2 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add toluene (80 mL) and water (20 mL) to the flask via syringe.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (832 mg, 0.72 mmol). The mixture will typically turn yellow or dark brown.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triflate is consumed.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the product as a pale yellow oil.
Step 2: Catalytic Hydrogenation – Synthesis of tert-butyl this compound-1-carboxylate
This step reduces the double bond within the tetrahydropyridine ring to form the fully saturated piperidine core. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.
Mechanism Rationale: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene substrate also coordinates to the palladium surface, and the hydrogen atoms are then added stepwise across the double bond, typically from the same face (syn-addition), leading to the saturated product.
Procedure:
-
Dissolve the purified product from Step 1 (~3.5 g, ~12.2 mmol, assuming ~85% yield) in anhydrous ethanol (75 mL) in a suitable pressure vessel (e.g., a Parr shaker bottle).
-
Carefully add 10% palladium on carbon (~250 mg) to the solution under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the product, which is often a white solid or colorless oil and is typically of sufficient purity for the next step.
Step 3: N-Boc Deprotection – Synthesis of this compound
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine. The Boc group is designed to be stable to many reaction conditions but is readily cleaved under acidic conditions.[6][7]
Mechanism Rationale: The deprotection is an acid-catalyzed elimination reaction. A proton from the acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group. This is followed by the collapse of the intermediate, leading to the formation of the stable tert-butyl cation, carbon dioxide, and the free piperidine amine.[8] The tert-butyl cation is subsequently quenched to form isobutylene.
Procedure:
-
Dissolve the product from Step 2 (~3.4 g, ~11.8 mmol) in dichloromethane (DCM, 40 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise to the stirred solution. Bubbling (evolution of CO₂ and isobutylene) should be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the resulting residue in water (50 mL) and cool to 0 °C.
-
Carefully basify the aqueous solution to pH > 11 by the slow addition of 6N sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a free base, typically a colorless to pale yellow oil.
-
(Optional) For long-term storage, the product can be converted to its hydrochloride salt. Dissolve the free base in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting white solid by filtration, wash with cold ether, and dry in vacuo.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals include aromatic protons (~7.0-7.3 ppm), a multiplet for the piperidinyl CH proton (~2.5-2.7 ppm), signals for the piperidinyl CH₂ protons, a singlet for the aryl methyl group (~2.3 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Expected signals include aromatic carbons, piperidinyl carbons, and the methyl carbon.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₇N, [M+H]⁺ = 176.14.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Utilization of 4-(3-Methylphenyl)piperidine as a Pharmaceutical Intermediate
Abstract
The piperidine motif is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR).[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(3-Methylphenyl)piperidine, a key intermediate for the generation of novel chemical entities. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization, underpinned by mechanistic rationale and practical insights to ensure reproducibility and success.
Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine framework is a privileged structure in drug discovery, forming the core of numerous centrally acting agents, analgesics, and antipsychotics.[4][5] The strategic placement of an aryl group at the 4-position of the piperidine ring creates a rigid anchor that can be tailored for specific receptor interactions. The substitution pattern on this aryl ring is a critical determinant of biological activity. The meta-methyl group in this compound, for instance, can influence the molecule's lipophilicity and electronic properties, potentially leading to enhanced selectivity and potency for target receptors.[4]
This guide is structured to provide a logical workflow, from the initial synthesis of the intermediate to its application in the creation of more complex drug candidates. We emphasize not just the procedural steps, but the underlying chemical principles, empowering the researcher to troubleshoot and adapt these protocols as needed.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is most effectively achieved through a two-step process: a Grignard reaction to construct the C4-aryl bond, followed by the removal of a nitrogen protecting group. The use of an N-protected 4-piperidone is crucial to prevent side reactions involving the piperidine nitrogen.[4] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the reaction conditions and its facile removal under acidic conditions.
Key Transformation: Grignard Reaction
The cornerstone of this synthesis is the nucleophilic addition of a Grignard reagent, 3-methylphenylmagnesium bromide, to the electrophilic carbonyl carbon of N-Boc-4-piperidone. This reaction forms a tertiary alcohol, which can then be deoxygenated and deprotected. For the purpose of this guide, we will focus on the synthesis of the hydroxylated intermediate, which is also a valuable building block.
Protocol 1: Synthesis of 1-Boc-4-(3-methylphenyl)piperidin-4-ol
Objective: To synthesize the N-protected hydroxylated intermediate via a Grignard reaction.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.06 |
| 3-Bromotoluene | C₇H₇Br | 171.03 | 10.26 g (7.38 mL) | 0.06 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Saturated aq. NH₄Cl | - | - | 100 mL | - |
| Saturated aq. NaCl (Brine) | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Safety Precautions:
-
The Grignard reaction is highly exothermic and moisture-sensitive. All glassware must be thoroughly flame-dried or oven-dried before use.
-
The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood, away from any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Procedure:
-
Grignard Reagent Formation: a. Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. b. Add a single crystal of iodine to the flask. The iodine acts as an indicator and helps to activate the magnesium surface. c. In the dropping funnel, prepare a solution of 3-bromotoluene in 50 mL of anhydrous diethyl ether. d. Add approximately 10 mL of the 3-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary. e. Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the grey, cloudy mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with N-Boc-4-piperidone: a. In a separate 500 mL flame-dried round-bottom flask, dissolve N-Boc-4-piperidone in 100 mL of anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly transfer the prepared Grignard reagent to the solution of N-Boc-4-piperidone via a cannula, while maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL). d. Combine the organic layers and wash with 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford 1-Boc-4-(3-methylphenyl)piperidin-4-ol as a white solid.
Expected Yield: 75-85%
Characterization (Representative Data):
-
¹H NMR (400 MHz, CDCl₃): δ 7.30-7.20 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 3.95 (br s, 2H, piperidine-H), 3.20 (t, J=6.0 Hz, 2H, piperidine-H), 2.35 (s, 3H, Ar-CH₃), 1.80-1.70 (m, 2H, piperidine-H), 1.65-1.55 (m, 2H, piperidine-H), 1.48 (s, 9H, Boc-CH₃).
-
Mass Spectrometry (ESI+): m/z = 292.2 [M+H]⁺.
Protocol 2: Deprotection to Yield this compound
Objective: To remove the Boc protecting group to obtain the free secondary amine.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 1-Boc-4-(3-methylphenyl)piperidin-4-ol | C₁₇H₂₅NO₃ | 291.39 | 10.0 g | 0.034 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 2 M Sodium Hydroxide (aq) | NaOH | 40.00 | As needed | - |
Procedure:
-
Dissolve 1-Boc-4-(3-methylphenyl)piperidin-4-ol in 50 mL of dichloromethane.
-
Add 20 mL of trifluoroacetic acid to the solution and stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The hydroxyl group may be retained or eliminated depending on the specific conditions and subsequent workup. For the parent this compound, a deoxygenation step would be required prior to deprotection.
Application of this compound as a Pharmaceutical Intermediate
The secondary amine of this compound is a key functional handle for introducing diversity and modulating the pharmacological properties of the scaffold. Common derivatization strategies include N-alkylation, N-acylation, N-arylation, and reductive amination.[6][7][8][9] These reactions allow for the attachment of various side chains that can interact with specific biological targets.
N-Alkylation: A Gateway to Diverse Analogs
N-alkylation is a fundamental transformation for expanding a chemical series. The reaction of this compound with an appropriate alkyl halide or sulfonate in the presence of a base is a straightforward method to introduce a variety of substituents.
Protocol 3: N-Alkylation of this compound
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| This compound | C₁₂H₁₇N | 175.27 | 1.75 g | 0.01 |
| Alkyl Halide (e.g., Benzyl Bromide) | C₇H₇Br | 171.03 | 1.88 g (1.3 mL) | 0.011 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 0.02 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
Procedure:
-
To a stirred solution of this compound in 50 mL of anhydrous acetonitrile, add potassium carbonate.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Expected Yield: >80%
Visualization of Synthetic Workflows
To provide a clear visual representation of the synthetic logic, the following diagrams illustrate the key transformations described in this guide.
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Caption: Simplified mechanism of the Grignard reaction step.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical candidates. The protocols detailed herein provide a robust and reproducible pathway for its synthesis and subsequent functionalization. By understanding the underlying chemical principles and adhering to the described methodologies, researchers can effectively utilize this scaffold to generate diverse libraries of compounds for drug discovery programs. The strategic application of such intermediates is paramount to the efficient exploration of chemical space and the ultimate identification of new therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: 4-(3-Methylphenyl)piperidine in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The 4-arylpiperidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals and clinical candidates.[1][2] This guide focuses on a specific, high-value derivative, 4-(3-Methylphenyl)piperidine , a versatile synthetic intermediate. We provide an in-depth exploration of its application in constructing complex molecular architectures, with a primary focus on advanced C-N and C-C bond-forming reactions. This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-tested protocols for N-arylation, N-alkylation, and emerging C(sp³)–H functionalization techniques, explaining the causal relationships behind experimental design and reagent selection.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methylphenyl (or m-tolyl) group. This structure is of significant interest in drug discovery for several reasons:
-
Privileged Structure: The 4-arylpiperidine motif is a well-established pharmacophore, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[3]
-
Modulation of Physicochemical Properties: The meta-methyl group on the phenyl ring subtly influences the molecule's lipophilicity, electronic properties, and metabolic stability compared to its unsubstituted phenyl counterpart. This specific substitution can be critical for optimizing target engagement, selectivity, and pharmacokinetic profiles. For example, substitutions on the phenyl ring of related 4-phenylpiperidine structures have been shown to significantly impact activity at dopamine and opioid receptors.[3][4]
-
Synthetic Handle: The secondary amine (N-H) of the piperidine ring serves as a highly versatile nucleophilic and basic center, providing a primary vector for synthetic diversification to build libraries of novel compounds.
This guide moves beyond simple descriptions to provide actionable protocols for leveraging this building block in key synthetic transformations.
Physicochemical Properties
| Property | Value |
| CAS Number | 111153-83-4[5] |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Boiling Point | Approx. 295-300 °C (Predicted) |
| Solubility | Soluble in most organic solvents (DCM, THF, Toluene, Methanol) |
Core Synthetic Applications & Protocols
The synthetic utility of this compound is dominated by reactions involving the piperidine nitrogen. However, recent advances in C-H activation have unlocked new pathways for functionalizing the saturated ring itself.
References
Application Notes and Protocols for the Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction
Introduction: The Significance of 4-Aryl-4-Hydroxypiperidines
The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] These compounds have shown a wide range of biological activities, including analgesic and hypotensive effects.[1] Their prevalence in drug discovery underscores the need for robust and efficient synthetic methodologies. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile approach to access these valuable tertiary alcohols.[2][3] This guide provides a comprehensive overview of the Grignard reaction for the synthesis of 4-aryl-4-hydroxypiperidines, focusing on mechanistic insights, critical experimental parameters, detailed protocols, and troubleshooting strategies.
Mechanistic Insights: The Grignard Reaction with 4-Piperidones
The synthesis of 4-aryl-4-hydroxypiperidines via the Grignard reaction involves the nucleophilic addition of an aryl magnesium halide (Grignard reagent) to the carbonyl carbon of an N-protected 4-piperidone.[2][4] The reaction proceeds through a well-established mechanism, initiated by the attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired tertiary alcohol.[5][6]
To prevent undesirable side reactions, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.[7] The Boc group is stable under the basic conditions of the Grignard reaction and can be readily removed later if required.[7]
Critical Parameters for a Successful Synthesis
The success of the Grignard reaction is highly dependent on meticulous experimental technique and careful control of several critical parameters.
1. Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including even trace amounts of water.[8][9] This reaction quenches the Grignard reagent, reducing the yield of the desired product.[8][10] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the experiment.[5][8] The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.[8]
2. Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[11] Activation of the magnesium is crucial for initiating the formation of the Grignard reagent.[10][11] This can be achieved by mechanical methods, such as crushing the magnesium turnings, or by chemical methods, such as the addition of a small amount of iodine or 1,2-dibromoethane.[11][12][13] The disappearance of the characteristic iodine color is a visual indicator of magnesium activation.[11]
3. Reaction Temperature: The addition of the Grignard reagent to the 4-piperidone is an exothermic process. Maintaining a low temperature (typically 0 °C or below) during the addition helps to control the reaction rate and minimize the formation of side products.[12] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion.[12]
4. Choice of N-Protecting Group: The choice of the protecting group for the piperidine nitrogen can influence the reaction outcome. The Boc group is widely used due to its stability under the reaction conditions and its ease of removal.[7] Other protecting groups can also be employed, but their stability to the strongly basic Grignard reagent must be considered.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative 4-aryl-4-hydroxypiperidine, N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.
Protocol 1: Preparation of the Aryl Grignard Reagent (4-chlorophenylmagnesium bromide)
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to the flask.
-
Initiation: In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Formation: Once the reaction has initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[11]
Protocol 2: Grignard Addition to N-Boc-4-piperidone
-
Reactant Setup: In a separate, flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution of N-Boc-4-piperidone to 0 °C in an ice-water bath.
-
Addition: Slowly add the freshly prepared 4-chlorophenylmagnesium bromide solution (1.2 equivalents) to the cooled N-Boc-4-piperidone solution via a cannula or syringe, while maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.
Data Presentation
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| 4-Chlorobromobenzene | 1.0 | 191.45 | User Defined |
| Magnesium Turnings | 1.2 | 24.31 | Calculated |
| N-Boc-4-piperidone | 1.0 | 199.25 | User Defined |
| Anhydrous THF | - | 72.11 | Sufficient Volume |
Table 1: Representative Stoichiometry for the Synthesis of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Grignard reagent | Presence of moisture.[8] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[5][8] |
| Inactive magnesium surface.[11] | Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[11][12] | |
| Low yield of the final product | Incomplete Grignard reagent formation. | Ensure complete activation of magnesium and anhydrous conditions.[11] |
| Side reactions such as enolization or reduction of the 4-piperidone.[2][11][12] | Maintain a low reaction temperature during the addition of the Grignard reagent.[12] Consider using a less sterically hindered Grignard reagent if enolization is a major issue. | |
| Wurtz coupling of the Grignard reagent with the aryl halide.[11] | Add the aryl halide slowly during the preparation of the Grignard reagent to minimize this side reaction.[11] | |
| Formation of significant byproducts | Unreacted starting materials. | Monitor the reaction by TLC to ensure completion. |
| Biaryl byproduct from Wurtz coupling. | As above, slow addition of the aryl halide is key. | |
| Secondary alcohol from reduction of the piperidone. | This is more common with Grignard reagents possessing β-hydrogens.[11] Using a different Grignard reagent or modifying the reaction conditions may be necessary. |
Spectroscopic Characterization
The successful synthesis of the 4-aryl-4-hydroxypiperidine product should be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the aryl and piperidine protons. The disappearance of the aldehydic proton signal (if applicable) from the starting material and the appearance of a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O) are key indicators of product formation.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the quaternary carbon at the 4-position of the piperidine ring, typically in the range of 70-80 ppm. The signals for the aryl carbons and the other piperidine carbons should also be present.
-
IR Spectroscopy: The infrared spectrum should show a characteristic broad absorption band for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹. The carbonyl stretch (C=O) of the starting 4-piperidone, typically around 1710 cm⁻¹, should be absent in the purified product.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the desired product.
Conclusion
The Grignard reaction is a highly effective method for the synthesis of 4-aryl-4-hydroxypiperidines, a class of compounds with significant potential in drug discovery. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and proper magnesium activation, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of these important molecules.
References
- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsm.com [ijpsm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Multi-Component Synthesis of Polysubstituted Piperidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold and the Power of MCRs
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure provides an excellent framework for creating molecules with diverse biological activities, from anticancer and antiviral agents to central nervous system drugs.[2] Traditionally, the synthesis of polysubstituted piperidines has involved multi-step, often linear, sequences that can be time-consuming and inefficient. Multi-component reactions (MCRs) offer a powerful and elegant solution to this synthetic challenge.[3] By combining three or more starting materials in a single reaction vessel, MCRs enable the rapid and efficient construction of complex molecular architectures, such as polysubstituted piperidines, with high atom economy and operational simplicity.[1] This guide provides detailed application notes and protocols for three prominent MCRs used in the synthesis of polysubstituted piperidines: the Aza-Diels-Alder reaction, the Petasis-Borono Mannich reaction, and the Hantzsch-type synthesis.
The Aza-Diels-Alder Reaction: A Classic Approach to Piperidine Synthesis
The aza-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, providing a direct route to six-membered nitrogen-containing rings.[4] In the context of piperidine synthesis, this reaction typically involves the [4+2] cycloaddition of an azadiene with a dienophile. A particularly effective variation utilizes Danishefsky's diene, a highly reactive and versatile building block, which reacts with imines to generate 2,3-dihydro-4-pyridones, valuable intermediates that can be readily converted to fully saturated piperidines.[5][6]
Expertise & Experience: Causality Behind Experimental Choices
The choice of a Lewis acid catalyst is critical in the aza-Diels-Alder reaction involving less reactive imines. Lewis acids such as zinc chloride (ZnCl2) or boron trifluoride etherate (BF3·OEt2) activate the imine towards nucleophilic attack by the diene, thereby accelerating the reaction and improving yields.[5] The use of chiral Lewis acids or chiral auxiliaries can induce stereoselectivity, a crucial aspect in the synthesis of chiral drug candidates.[4] The reaction is often performed at low temperatures to enhance selectivity and minimize side reactions. The work-up procedure involving mild acidic hydrolysis is necessary to convert the initial cycloadduct into the desired dihydropyridone.
Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of a 2,3-dihydro-4-pyridone via the reaction of an imine with Danishefsky's diene, catalyzed by zinc chloride.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Danishefsky's diene (1.5 mmol)
-
Zinc chloride (ZnCl2, 0.2 mmol)
-
Anhydrous Dichloromethane (CH2Cl2, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous CH2Cl2 (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add ZnCl2 (0.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Danishefsky's diene (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dihydro-4-pyridone.
Mechanism of the Aza-Diels-Alder Reaction
Caption: Aza-Diels-Alder reaction mechanism.
The Petasis-Borono Mannich (PBM) Reaction: A Versatile Amine Synthesis
The Petasis-Borono Mannich (PBM) reaction is a powerful three-component reaction that couples an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines.[7][8] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives, which are important building blocks in drug discovery.[9] A key advantage of the PBM reaction is its operational simplicity and the stability of the boronic acid reagents.
Expertise & Experience: Trustworthiness Through Self-Validation
The PBM reaction is often self-validating in that the formation of the desired product is highly favorable, and the reaction proceeds under relatively mild conditions. The mechanism is believed to involve the formation of an iminium ion from the amine and aldehyde, which then reacts with a boronate complex.[10] The choice of solvent can be critical, with polar protic solvents like ethanol or hexafluoroisopropanol (HFIP) often promoting the reaction.[11] For the synthesis of chiral products, the use of chiral amines or chiral catalysts can provide excellent stereocontrol.[12][13]
Protocol 2: General Procedure for the Petasis-Borono Mannich Reaction
This protocol outlines a general method for the synthesis of an N-substituted α-amino acid from an amine, glyoxylic acid, and a boronic acid.
Materials:
-
Amine (1.0 mmol)
-
Glyoxylic acid monohydrate (1.1 mmol)
-
Boronic acid (1.2 mmol)
-
Ethanol (EtOH, 5 mL)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and glyoxylic acid monohydrate (1.1 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the boronic acid (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of CH2Cl2 (20 mL) and saturated aqueous NaHCO3 (10 mL).
-
Separate the aqueous layer and extract it with CH2Cl2 (2 x 10 mL).
-
Wash the combined organic layers with water (15 mL) and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or silica gel column chromatography to yield the pure N-substituted α-amino acid.
Mechanism of the Petasis-Borono Mannich Reaction
References
- 1. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 6. audreyli.com [audreyli.com]
- 7. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. Petasis reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Strategic Derivatization of the Piperidine Nitrogen: A Guide for Structure-Activity Relationship (SAR) Studies
APPLICATION NOTE & PROTOCOL GUIDE
Abstract
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of clinically approved drugs and bioactive molecules.[1][2][3][4] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in crucial intermolecular interactions within biological targets.[1][3] Consequently, the systematic modification of the piperidine nitrogen is a paramount strategy in drug discovery for elucidating Structure-Activity Relationships (SAR) and optimizing lead compounds. This guide provides an in-depth overview of the key synthetic strategies for piperidine nitrogen derivatization, complete with detailed, field-proven protocols and the rationale behind experimental choices, designed for researchers in drug development.
Introduction: The Strategic Importance of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a key handle for molecular modification. Its lone pair of electrons confers basicity, allowing for protonation under physiological conditions and the formation of critical salt-bridge interactions with acidic residues in protein binding pockets. Altering the steric and electronic properties of the substituent on this nitrogen can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic (ADME) properties.[3]
A well-designed SAR study involving the piperidine nitrogen can systematically probe the chemical space around this crucial interaction point. By introducing a diverse array of functional groups—from simple alkyl chains to complex aromatic systems—researchers can fine-tune the molecule's properties to achieve the desired therapeutic profile.[5][6]
This document outlines four primary and highly effective strategies for derivatizing the piperidine nitrogen:
-
N-Alkylation: Introduction of alkyl groups.
-
Reductive Amination: A controlled and versatile method for N-alkylation.
-
N-Acylation: Formation of amides.
-
N-Arylation: Introduction of aryl or heteroaryl moieties.
-
N-Sulfonylation: Formation of sulfonamides.
The following sections will delve into the mechanistic underpinnings of each method and provide robust, step-by-step protocols.
General Workflow for Piperidine Derivatization in SAR Studies
A typical workflow for an SAR study focused on the piperidine nitrogen involves a cyclical process of synthesis, purification, characterization, and biological evaluation. The insights gained from each cycle inform the design of the next generation of analogs.
Caption: General workflow for a piperidine-centric SAR study.
N-Alkylation: Direct Introduction of Alkyl Substituents
Direct N-alkylation via nucleophilic substitution is a straightforward method for introducing alkyl groups onto the piperidine nitrogen. The reaction involves the piperidine nitrogen acting as a nucleophile, attacking an electrophilic alkyl halide.
Causality and Experimental Choices:
-
Base: A base is crucial to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction.[7] Without a base, the piperidine starting material would be protonated, forming an unreactive ammonium salt and halting the reaction.[8] Common choices include potassium carbonate (K₂CO₃), a mild inorganic base, or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents like methyl iodide.[9] This can be minimized by the slow addition of the alkylating agent or by using the piperidine as the limiting reagent.[8]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.5 M concentration of the piperidine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.[7]
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for less reactive halides.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated piperidine.[7]
| Reagent Type | Examples | Typical Conditions | Key Considerations |
| Alkyl Halide | Methyl iodide, Ethyl bromide, Benzyl bromide | K₂CO₃, MeCN or DMF, RT to 70°C[7][8] | Reactivity: I > Br > Cl. Risk of over-alkylation with reactive halides. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | 1.5-2.5 equivalents | Must be sufficient to neutralize the acid byproduct. Non-nucleophilic bases prevent side reactions. |
| Solvent | Acetonitrile, DMF, THF | Anhydrous conditions recommended | Must be polar aprotic to promote Sₙ2 reaction. |
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is often the preferred method for N-alkylation due to its versatility, milder conditions, and avoidance of over-alkylation issues.[9][10] The process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[9]
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[10] This selectivity is key to the success of the one-pot procedure.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.[7]
Caption: Simplified mechanism of reductive amination.
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines the synthesis of an N-alkylated piperidine using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with stir bar
Procedure:
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.[7]
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.[7]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[7] Note: The reaction can be mildly exothermic.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[7]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[7]
N-Acylation: Synthesis of Piperidine Amides
N-acylation introduces an acyl group to the piperidine nitrogen, forming a stable amide bond. This is a fundamental transformation that significantly alters the basicity and hydrogen-bonding capability of the nitrogen. The resulting amides are typically neutral and can act as hydrogen bond acceptors.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are common, highly reactive acylating agents.[11] The reaction is typically fast and efficient.
-
Base: A base, such as triethylamine (NEt₃) or pyridine, is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[11]
-
Amide Coupling Reagents: For less reactive carboxylic acids, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form the amide bond under mild conditions.
Protocol 3: N-Acylation using an Acyl Chloride
This protocol describes the acylation of a piperidine using an acyl chloride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar and dropping funnel
-
Ice bath
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred piperidine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
N-Arylation: Palladium-Catalyzed C-N Bond Formation
Introducing an aromatic ring directly onto the piperidine nitrogen often requires more advanced techniques, with the Buchwald-Hartwig amination being the most prominent and powerful method.[12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the piperidine and various aryl halides or triflates.
Causality and Experimental Choices:
-
Catalyst System: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[12] The ligand is critical for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[12]
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is oxygen-sensitive. The reaction must be meticulously set up and run under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 4: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the N-arylation of a piperidine with an aryl bromide.
Materials:
-
Piperidine derivative (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Oven-dried Schlenk flask with stir bar
-
Inert atmosphere setup (Glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a positive flow of inert gas: Add the aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.[12]
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Add the piperidine derivative (1.2 eq) via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[12]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[12]
N-Sulfonylation: Synthesis of Piperidine Sulfonamides
N-Sulfonylation involves the reaction of a piperidine with a sulfonyl chloride to form a sulfonamide. This functional group is a bioisostere of an amide but is more stable to hydrolysis and has a distinct geometry and electronic profile. The sulfonamide nitrogen is non-basic, and the group acts as a strong hydrogen bond acceptor.
Protocol 5: N-Sulfonylation
This protocol details the formation of a sulfonamide from a piperidine and a sulfonyl chloride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5-10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude sulfonamide can often be purified by recrystallization or flash column chromatography.
Conclusion
The derivatization of the piperidine nitrogen is a powerful and indispensable tool in modern drug discovery. The choice of synthetic method—be it direct alkylation, reductive amination, acylation, arylation, or sulfonylation—should be guided by the specific goals of the SAR study and the nature of the desired substituent. The protocols provided herein offer robust and reliable starting points for the synthesis of diverse piperidine analog libraries. By systematically applying these methods, researchers can effectively navigate the chemical space around this privileged scaffold to uncover novel therapeutic agents with optimized properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes & Protocols for Piperidine Synthesis via the Aza-Diels-Alder Reaction
Introduction: The Strategic Importance of Piperidine Scaffolds and the Aza-Diels-Alder Approach
The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmaceuticals and biologically active alkaloids.[1] Its prevalence underscores the continuous need for efficient and stereocontrolled synthetic methodologies. The aza-Diels-Alder reaction, a powerful variant of the Nobel Prize-winning Diels-Alder reaction, has emerged as a premier strategy for the construction of these vital N-heterocyclic scaffolds.[2][3][4] This cycloaddition, involving the reaction of a diene with an imine (an aza-dienophile), directly furnishes tetrahydropyridine derivatives, which are immediate precursors to functionalized piperidines.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the aza-Diels-Alder reaction for piperidine synthesis. We will delve into the mechanistic underpinnings, offer detailed, field-proven protocols, and present data to guide experimental design and optimization.
Mechanistic Insights: Understanding the Reaction Pathway
The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael pathway.[2][5] The operative mechanism is often influenced by the nature of the reactants and the presence of catalysts.
-
Concerted Pathway: In a concerted mechanism, the formation of two new sigma bonds occurs simultaneously, proceeding through a single, cyclic transition state.[3] This pathway is typical for reactions involving electron-rich dienes and unactivated imines, often requiring thermal conditions. The stereochemistry of the reactants is transferred to the product in a predictable manner.
-
Stepwise (Mannich-Michael) Pathway: The presence of a strong Lewis acid or Brønsted acid catalyst can alter the mechanism to a stepwise process.[2][6] The acid activates the imine, making it more electrophilic and susceptible to a nucleophilic attack by the diene (Mannich-type addition). This is followed by an intramolecular Michael addition to complete the ring formation. This stepwise nature can sometimes lead to a loss of stereoselectivity if bond rotation in the intermediate is faster than cyclization. Notably, for reactions involving highly reactive dienes like Danishefsky's diene, a stepwise Mannich-type mechanism is often observed even in the absence of acid catalysts.[7]
The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the imine is favored.[8][9] Electron-withdrawing groups on the imine lower its LUMO energy, accelerating the reaction.[2][9]
Visualizing the Reaction Mechanism
The following diagram illustrates the generalized concerted and stepwise pathways of the aza-Diels-Alder reaction.
Caption: Generalized concerted vs. stepwise aza-Diels-Alder reaction pathways.
Experimental Protocol: A General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol provides a generalized procedure for the synthesis of a tetrahydropyridine derivative using an in situ generated imine and a suitable diene, catalyzed by a Lewis acid. Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid Catalyst (e.g., Ytterbium(III) triflate [Yb(OTf)₃], Zinc chloride [ZnCl₂])
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)
-
Drying agent (e.g., anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with an inert gas (Nitrogen or Argon)
-
Syringes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv).
-
Dissolve the starting materials in the chosen anhydrous solvent (e.g., 5 mL of DCM).
-
Rationale: The in situ generation of the imine from the aldehyde and amine is a common and efficient strategy, avoiding the isolation of potentially unstable imines.[2][4] Anhydrous conditions are crucial as Lewis acid catalysts are often water-sensitive.
-
-
Imine Formation and Catalyst Addition:
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere. The formation of the imine can often be monitored by TLC.
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%, 0.1 mmol) to the reaction mixture.
-
Rationale: Lewis acids like Yb(OTf)₃ are effective catalysts for aza-Diels-Alder reactions, even in aqueous media in some cases.[10] They activate the imine towards nucleophilic attack by the diene.
-
-
Diene Addition and Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.[11]
-
Slowly add the diene (e.g., cyclopentadiene, 1.5-2.0 equiv) to the stirred solution via syringe.
-
Rationale: Using an excess of the diene can help drive the reaction to completion. Lowering the temperature is often necessary to control the exothermicity of the reaction and improve diastereoselectivity.[11]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the substrates and catalyst.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 15 mL).
-
Rationale: The basic wash neutralizes the Lewis acid catalyst and any acidic byproducts.
-
-
Purification:
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyridine product.
-
Rationale: Chromatographic purification is typically necessary to isolate the product from unreacted starting materials, byproducts, and catalyst residues.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for a typical aza-Diels-Alder reaction.
Data Summary: Reaction Parameters and Scope
The choice of catalyst, solvent, and temperature significantly impacts the yield and stereoselectivity of the aza-Diels-Alder reaction. The following table summarizes typical conditions reported in the literature for various substrate combinations.
| Diene | Imine Source (Aldehyde + Amine) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Danishefsky's diene | Aromatic Aldehydes + Aromatic Amines | None | Methanol | RT | 85-95 | [7] |
| Cyclopentadiene | Aromatic Aldehydes + Benzylamine | TFA (110%) | Toluene | -20 | ~75 (isomer) | [11] |
| 2,3-Dimethyl-1,3-butadiene | Formalin + Ammonium Chloride | None | Water | 40 | ~32 | [12] |
| Rawal Diene | N-sulfinylimines | TMSOTf (cat.) | DCM | -78 to RT | up to 90 | [13] |
| Cyclic Enol Ethers | Aromatic Aldehydes + Anilines | None | Glycerol | 90 | 75-98 | [14] |
Key Observations:
-
Activated Dienes: Highly reactive dienes like Danishefsky's diene can react under mild, acid-free conditions.[7]
-
Catalysis: For less reactive systems, both Lewis acids (e.g., ZnCl₂, Yb(OTf)₃) and Brønsted acids (e.g., TFA, TsOH) are effective promoters.[7][11]
-
Solvent Effects: While anhydrous organic solvents like toluene and DCM are common, reactions can also be performed in greener media like water or glycerol, which can sometimes lead to rate acceleration.[12][14]
-
Temperature Control: Low temperatures are often crucial for achieving high diastereoselectivity, particularly with cyclic dienes.[11][15]
Conclusion and Future Outlook
The aza-Diels-Alder reaction is a robust and versatile tool for the synthesis of piperidine and related N-heterocycles. Its high convergence and potential for stereocontrol make it an invaluable asset in modern organic synthesis, particularly in the context of pharmaceutical development. The ongoing development of more efficient and selective catalysts, including chiral organocatalysts and metal complexes, continues to expand the scope and applicability of this powerful transformation.[16][17] Researchers are encouraged to use the protocols and data presented herein as a starting point for their own investigations into the synthesis of novel and complex piperidine-containing molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. About: Aza-Diels–Alder reaction [dbpedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. audreyli.com [audreyli.com]
- 8. researchgate.net [researchgate.net]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Methylphenyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(3-methylphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable scaffold in medicinal chemistry, can be approached through several modern synthetic methodologies. The most prevalent and effective routes include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as reductive amination strategies.[1][2][3] The choice of a specific pathway often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
This guide will focus on troubleshooting and optimizing the most common synthetic pathways to achieve high yields and purity.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: We are attempting to synthesize 4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine via a Suzuki-Miyaura coupling between N-protected 4-triflyloxy-1,2,3,6-tetrahydropyridine and 3-methylphenylboronic acid, but we are observing very low to no product formation. What are the likely causes and how can we troubleshoot this?
Answer: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[4]
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is the heart of the reaction. Its deactivation is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Ensure your solvent is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles) and the reaction is performed under an inert atmosphere (nitrogen or argon).[5]
-
Check Catalyst and Ligand Quality: Ensure the palladium source and phosphine ligand are of high purity and have been stored correctly.
-
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.[6]
-
Troubleshooting Steps:
-
Base Selection: The choice and quality of the base are crucial. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is commonly used. Ensure the base is fully dissolved and of the correct concentration. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be effective.[4][7]
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using a potassium trifluoroborate salt, which is more stable.
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.
-
Troubleshooting Steps:
-
Temperature Optimization: While many Suzuki couplings proceed at room temperature, some require heating.[4] Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Solvent Choice: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is typically used. The ratio can be critical for solubility and reaction rate. Experiment with different solvent systems.
-
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki coupling.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Question: We are performing a Buchwald-Hartwig amination to couple 3-bromotoluene with N-Boc-piperidine, but the reaction stalls at ~50% conversion even after prolonged reaction times. How can we drive the reaction to completion?
Answer: Stalled Buchwald-Hartwig reactions often point to issues with catalyst activity, ligand choice, or the base employed.[8]
Possible Causes and Solutions:
-
Ligand Incompatibility: The choice of phosphine ligand is critical and substrate-dependent.
-
Troubleshooting Steps:
-
Screen Ligands: For coupling with a secondary amine like piperidine, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.[7] If one ligand is not performing well, screen a panel of ligands to identify the optimal one for your specific substrate combination.
-
Catalyst to Ligand Ratio: The ratio of palladium to ligand can influence catalytic activity. A 1:1 to 1:2 ratio is a good starting point, but optimization may be necessary.
-
-
-
Base Strength and Solubility: The base not only acts as a stoichiometric reagent but also influences the catalyst's activity.
-
Troubleshooting Steps:
-
Stronger Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these couplings.[7][8] If you are using a weaker base like Cs₂CO₃ or K₃PO₄, switching to NaOt-Bu may be beneficial.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a different solvent or a phase-transfer catalyst can improve results.
-
-
-
Catalyst Decomposition: The catalytic species can decompose over time, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Add Fresh Catalyst: If the reaction has stalled, adding a fresh portion of the palladium catalyst and ligand can sometimes restart the catalytic cycle.
-
Lower Temperature: While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.[5]
-
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective pre-catalysts.[7] |
| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich ligands that promote reductive elimination.[7] |
| Base | NaOt-Bu | Strong, non-nucleophilic base that facilitates the deprotonation of the amine.[8] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction conditions.[7] |
| Temperature | 80-110 °C | Provides a good balance between reaction rate and catalyst stability.[5] |
Issue 3: Difficulty in Product Purification
Question: We have successfully synthesized this compound, but we are struggling to remove residual starting materials and byproducts during purification by column chromatography. What are some effective purification strategies?
Answer: Purification of piperidine derivatives can be challenging due to their basic nature. Here are some strategies to improve separation:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the free-base product back into an organic solvent.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified product.
-
-
Column Chromatography with a Modified Mobile Phase:
-
Amine Deactivation: Silica gel is acidic and can cause tailing of basic compounds. To mitigate this, you can either:
-
Pre-treat the silica gel with a solution of triethylamine (Et₃N) in the eluent.
-
Add a small percentage (0.5-1%) of Et₃N or ammonia to the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
-
Salt Formation and Recrystallization:
-
If the product is a solid, consider forming a salt (e.g., hydrochloride or tartrate) and purifying it by recrystallization. This can be a highly effective method for achieving high purity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (or triflate), forming a Pd(II) intermediate.[6]
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide or triflate. This step is typically facilitated by a base.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[6]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q2: Which protecting group is best for the piperidine nitrogen during these syntheses?
A2: The choice of protecting group depends on the reaction conditions and the subsequent deprotection strategy.
-
tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups. It is stable to a wide range of reaction conditions, including the basic conditions of Suzuki and Buchwald-Hartwig couplings, but is easily removed with acid (e.g., TFA or HCl).[7]
-
Benzyl (Bn): The benzyl group is also robust but is typically removed under harsher conditions, such as catalytic hydrogenation, which might not be compatible with other functional groups in the molecule.[10]
Q3: Can reductive amination be used to synthesize this compound?
A3: Yes, reductive amination is a viable alternative.[11][12] A common approach involves the reaction of 4-piperidone with 3-methylaniline in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) and 3-methylaniline (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.).[11]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(3-methylphenylamino)piperidine.
-
The Boc protecting group can then be removed under acidic conditions to yield the final product.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[5] Taking small aliquots from the reaction mixture at regular intervals will allow you to determine the conversion rate and identify the formation of any byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
Technical Support Center: Overcoming Common Side Reactions in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common hurdles encountered during the synthesis of piperidine and its derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving high-purity products is paramount for reliable downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges in your experimental work.
Troubleshooting Guide: Common Side Reactions
This section is dedicated to identifying and mitigating specific side reactions that can compromise the yield and purity of your target piperidine compounds.
Issues in Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a prevalent method for synthesizing piperidines. However, the stability of the aromatic ring and potential catalyst interactions can lead to several side reactions.[4]
Q1: My pyridine reduction is sluggish, or I observe no conversion. What are the likely causes and solutions?
A1: Low or no conversion in pyridine hydrogenation is a common issue that can often be traced back to catalyst activity or reaction conditions.[5]
-
Potential Causes:
-
Catalyst Poisoning: Impurities in the starting material or solvent, such as sulfur or nitrogen compounds from previous steps, can deactivate the catalyst.[4]
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: The hydrogen pressure may be too low to overcome the aromaticity of the pyridine ring, or inadequate stirring may limit the gas-liquid interface.[4][5]
-
Low Reaction Temperature: The energy input might be insufficient for the reaction to proceed at a reasonable rate.[5]
-
Inactive Catalyst: The catalyst batch may be old or have reduced activity.
-
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your pyridine substrate and solvent are of high purity. Anhydrous solvents are often recommended.[4][5]
-
Optimize Hydrogen Pressure & Stirring: Incrementally increase the hydrogen pressure and ensure vigorous stirring to maximize gas-liquid mixing.[5]
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[4][5]
-
Use a Fresh Catalyst: Employ a fresh batch of a suitable catalyst. For challenging reductions, rhodium-on-carbon (Rh/C) can be more effective than palladium-on-carbon (Pd/C).[3][4]
-
Q2: I'm observing the formation of ring-opened byproducts. How can I prevent this "over-reduction"?
A2: Over-reduction, or hydrogenolysis of the C-N bond in the newly formed piperidine ring, leads to impurities like pentylamines.[5] This is often a result of harsh reaction conditions or an overly aggressive catalyst.
-
Mitigation Strategies:
-
Catalyst Selection: Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[5][6] While effective, Raney Nickel can sometimes promote over-reduction, particularly at elevated temperatures.[5]
-
Reaction Condition Optimization: Milder conditions, such as lower temperatures and pressures, can help to minimize over-reduction once the initial hydrogenation is complete.[4]
-
Q3: My reaction has stalled, leaving partially hydrogenated intermediates like tetrahydropyridines. How do I drive the reaction to completion?
A3: The presence of partially hydrogenated intermediates indicates an incomplete reaction.
-
Solutions:
-
Increase Catalyst Loading or Reaction Time: A higher catalyst load or extended reaction time may be necessary to achieve full reduction.[5]
-
Re-evaluate Catalyst Choice: A more robust catalyst might be required. If catalyst deactivation is suspected, adding a fresh portion of the catalyst can help.[5]
-
Challenges in N-Alkylation of Piperidines
The introduction of substituents on the piperidine nitrogen is a common synthetic step that can be complicated by over-alkylation.
Q4: I am trying to perform a mono-alkylation on the piperidine nitrogen, but I'm getting a significant amount of the quaternary ammonium salt. How can I improve the selectivity?
A4: The formation of quaternary ammonium salts is a common side reaction in the N-alkylation of secondary amines like piperidine, especially with reactive alkylating agents.[7]
-
Controlling Stoichiometry and Addition:
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to a solution of the piperidine ensures that the piperidine is always in excess, which favors mono-alkylation.[8] Using a syringe pump for this addition is highly recommended.[8]
-
Use of a Mild Base: Employing a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hunig's base) can scavenge the acid produced during the reaction without competing in the alkylation.[8]
-
-
Alternative Methods:
| Method | Key Advantages | Common Issues |
| Direct N-Alkylation | Simple, direct introduction of alkyl groups. | Over-alkylation leading to quaternary ammonium salts.[7] |
| Reductive Amination | High selectivity for mono-alkylation, milder conditions. | Requires an aldehyde or ketone as the alkyl source. |
Intramolecular Cyclization and Rearrangement Reactions
For substrates with appropriate functional groups, intramolecular reactions can lead to unexpected cyclic or rearranged products.
Q5: During my synthesis, I'm observing the formation of a bicyclic product instead of the expected substituted piperidine. What could be causing this intramolecular cyclization?
A5: Intramolecular cyclization can occur when a nucleophilic group on a side chain attacks an electrophilic center within the same molecule, or through radical-mediated processes.[3][6]
-
Understanding the Driving Force:
-
Aza-Prins Cyclization: This can occur with homoallylic amines and aldehydes, leading to 4-halopiperidines or 4-hydroxypiperidines depending on the conditions.[9]
-
Radical Cyclization: Radical-mediated amine cyclizations can be initiated by catalysts like cobalt(II) and are effective for producing various piperidines.[3] However, competitive processes can sometimes lead to linear alkene byproducts.[3]
-
-
Controlling the Reaction Pathway:
Q6: My product analysis suggests a rearranged carbon skeleton. What types of rearrangements can occur in piperidine synthesis?
A6: Rearrangements, though less common, can occur under specific conditions.
-
Stevens Rearrangement: A Michael addition followed by a[1][4]-Stevens rearrangement of ammonium ylides can be a route to constructing the piperidine ring.[12] This is a specific domino reaction that can be favored under basic conditions.[12]
-
Ring Contractions: Nucleophilic substitutions at the 3-position of pyridines can sometimes yield substituted pyrrolidines through an aziridine intermediate.[13]
Frequently Asked Questions (FAQs)
Q: What are the best general strategies for purifying piperidine derivatives?
A: The choice of purification method depends on the physicochemical properties of your compound and the nature of the impurities.[1][2]
-
Column Chromatography: This is a versatile technique for separating compounds based on polarity. For basic piperidines, peak tailing can be an issue on standard silica gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve peak shape.[14]
-
Crystallization: A powerful technique for purifying solid compounds to a high degree of purity.[1]
-
Distillation: Ideal for purifying liquid piperidines, but be aware of azeotropes, such as the one formed between piperidine and pyridine.[1]
-
Extraction: Useful for initial workup and removal of water-soluble or acid/base-labile impurities.[1]
Q: How can I prevent the decomposition of my piperidine product during the reaction or workup?
A: Piperidines can be susceptible to oxidation and other decomposition pathways.[1]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]
-
Temperature Control: Avoiding excessive heat during the reaction and workup can minimize thermal decomposition.[4]
-
pH Control: Some piperidine derivatives may be sensitive to strongly acidic or basic conditions. Maintaining an appropriate pH during extraction and purification is crucial.
Q: My final piperidine product is discolored (e.g., yellow). What is the likely cause?
A: Discoloration is often due to the formation of oxidation products or other minor impurities.[1] Thorough purification by column chromatography or crystallization can often remove these colored impurities.
Visualizing Troubleshooting Workflows
Troubleshooting Decision Tree for Pyridine Reduction
Caption: Decision tree for troubleshooting pyridine reduction.
General Workflow for Piperidine Purification
Caption: General workflow for piperidine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: A Scientist's Guide to Improving Yield in 4-Arylpiperidine Synthesis
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system and other therapeutic areas.[1][2] Despite its importance, the synthesis of these molecules can be challenging, often plagued by issues of low yield, complex side-product formation, and difficult purification. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate these complexities and optimize their synthetic routes.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format, focusing on the underlying chemical principles to empower effective problem-solving.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Question: My Suzuki-Miyaura coupling to form a C(sp²)-C(sp³) bond with the piperidine ring is failing or giving very low yields. I've checked my starting materials, but what else could be wrong?
Answer: A failed cross-coupling reaction is a common frustration, but the cause can usually be pinpointed by systematically evaluating three key areas: the catalyst system, the reaction conditions, and the reagents themselves.
-
Catalyst System Integrity: The heart of the reaction is the active Pd(0) catalyst. If it fails to form or decomposes, the reaction will stall.[3]
-
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) is not being reduced to the active Pd(0) species. This can happen if the phosphine ligands are oxidized or if other oxidative processes are occurring.[4]
-
Solution: Use a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald precatalyst) to ensure reliable formation of the active species.[3] Ensure your phosphine ligand is high purity; they can slowly oxidize on storage.
-
-
Reagent Stability and Activation:
-
Cause (Suzuki): The boronic acid is degrading. Boronic acids are susceptible to decomposition, especially under the reaction conditions.[4]
-
Solution (Suzuki): Use the boronic acid immediately after purchase or purification. Alternatively, consider using more stable derivatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborates.[5]
-
Cause (Suzuki): Ineffective activation by the base. The base is critical for forming the boronate "ate" complex, which is the active nucleophile for transmetalation.[5][6]
-
Solution (Suzuki): Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility and reactivity.[7] In some cases, adding a small amount of water can be beneficial, but the system must be rigorously deoxygenated.[7]
-
-
Atmospheric and Solvent Conditions:
-
Cause: Oxygen contamination. The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, leading to side reactions like the homocoupling of boronic acids.[4]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[3]
-
// Path start -> reagents [label="Begin Troubleshooting"]; reagents -> catalyst [label="Reagents OK"]; catalyst -> conditions [label="Catalyst System OK"]; conditions -> success [label="Conditions Optimized"];
// Sub-nodes for details sub_reagents [label="• Purity (NMR/LCMS)?\n• Anhydrous solvent?\n• Boronic acid stability?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_catalyst [label="• Precatalyst air-stable?\n• Ligand appropriate & pure?\n• Correct Pd/Ligand ratio?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_conditions [label="• Rigorously inert atmosphere?\n• Temperature optimal?\n• Solvent degassed?", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
reagents -> sub_reagents [style=dashed, arrowhead=none]; catalyst -> sub_catalyst [style=dashed, arrowhead=none]; conditions -> sub_conditions [style=dashed, arrowhead=none]; } }
Caption: Decision tree for troubleshooting low yield.
Issue 2: Significant Side Product Formation
Question: My reaction is working, but I'm getting a significant amount of a hydrodehalogenation side product (my aryl halide is being reduced). How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It often arises from issues with catalyst stability or the presence of protic impurities.
-
Primary Cause: Unstable Catalytic Species. When the active Pd(0) catalyst decomposes, it can form palladium hydride species, which are responsible for reducing the aryl halide. This decomposition can be accelerated by high temperatures.[3]
-
Solution 1: Use a More Robust Ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed to stabilize the palladium center, preventing decomposition and favoring the desired cross-coupling pathway over hydrodehalogenation.[3]
-
Solution 2: Optimize Temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try reducing the reaction temperature by 10-20 °C. This may require a longer reaction time but can significantly improve selectivity.
-
Solution 3: Ensure Strict Anhydrous Conditions. Water or other protic impurities can serve as a hydride source. Ensure all reagents, solvents, and glassware are scrupulously dry.
Issue 3: Incomplete Conversion in Reductive Amination
Question: I'm performing a one-pot reductive amination to synthesize a 4-arylpiperidine, but the reaction stalls, leaving unreacted starting materials (aldehyde/ketone and amine). What's going wrong?
Answer: Incomplete conversion in reductive amination typically points to one of two issues: inefficient imine/iminium ion formation or a problem with the reducing agent.
-
Cause 1: Unfavorable Imine Formation Equilibrium. The first step, the formation of the imine (or enamine), is a reversible reaction that produces water. If water is not removed or the equilibrium is not driven forward, the concentration of the iminium ion (the species that gets reduced) will be low.
-
Solution: Add a mild acid catalyst (e.g., acetic acid) to protonate the carbonyl, activating it for nucleophilic attack and facilitating the dehydration step.[8] Alternatively, performing the reaction in a solvent system with a Dean-Stark trap can physically remove the water byproduct, driving the equilibrium forward.
-
-
Cause 2: Competing Aldehyde/Ketone Reduction. If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can directly reduce your starting carbonyl compound faster than the iminium ion is formed and reduced.[8][9]
-
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for most modern reductive aminations. It is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion, minimizing side product formation.[9]
-
Caption: Optimizing a reductive amination reaction.
FAQs: Strategic Considerations for Synthesis Design
Q1: Which cross-coupling reaction—Suzuki, Negishi, or Buchwald-Hartwig—is the best starting point for my 4-arylpiperidine synthesis?
The "best" method is highly dependent on your specific target molecule and the commercial availability of starting materials. Here is a comparative summary:
| Reaction | Piperidine Partner | Aryl Partner | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Piperidine-boronic acid/ester | Aryl halide/triflate | Wide availability of boronic acids; high functional group tolerance.[5] | Boronic acid instability; potential for homocoupling.[4] |
| Negishi | Piperidinyl-zinc halide | Aryl halide/triflate | Highly reactive; often gives high yields where other methods fail.[1][10] | Organozinc reagents are moisture-sensitive and must be prepared fresh. |
| Buchwald-Hartwig | Piperidine (amine) | Aryl halide/triflate | Direct C-N bond formation; good for arylating the piperidine nitrogen.[3] | Can be sensitive to steric hindrance; requires careful ligand selection.[11] |
Q2: What is the mechanistic role of the ligand in a palladium-catalyzed cross-coupling reaction?
The phosphine ligand is not a passive spectator; it is fundamental to the catalyst's performance. Its primary roles are:
-
Solubilizing and Stabilizing: The ligand stabilizes the palladium metal center, preventing it from precipitating as inactive palladium black.[3]
-
Tuning Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination). Electron-rich, bulky ligands generally accelerate these steps, allowing for the coupling of less reactive partners like aryl chlorides.[11][12]
// Catalytic Cycle Edges Pd0 -> OA_complex [label=" Oxidative\n Addition "]; OA_complex -> TM_complex [label=" Transmetalation "]; TM_complex -> Pd0 [label=" Reductive\n Elimination "];
// Input and Output Edges ArX -> OA_complex [style=dashed, color="#EA4335"]; Boronate -> TM_complex [style=dashed, color="#34A853"]; TM_complex -> Product [style=dashed, color="#202124"]; } }
Caption: The key steps of the Suzuki-Miyaura cycle.
Q3: Are there alternatives to transition-metal catalysis for forming the aryl-piperidine bond?
Yes, while palladium catalysis is dominant, other methods can be advantageous in certain contexts.
-
Friedel-Crafts Type Reactions: Intramolecular Friedel-Crafts alkylation can be a powerful method for cyclizing a precursor to form the piperidine ring with the aryl group already in place.[13] However, this method often requires strong Lewis or Brønsted acids and can suffer from poor regioselectivity with substituted arenes.[13][14]
-
Nucleophilic Addition to Pyridinium Salts: The reaction of an aryl Grignard or organolithium reagent with a protected pyridinium salt can form a dihydropyridine intermediate, which is then reduced to the target 4-arylpiperidine.[15] This approach builds the C-C bond effectively but requires handling highly reactive organometallic reagents.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of N-Boc-4-arylpiperidines.
-
Setup: To an oven-dried reaction flask, add the N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv.), the aryl bromide (1.0 equiv.), and a powdered, anhydrous base such as K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand, if separate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 3:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[15]
Protocol 2: General Procedure for One-Pot Reductive Amination using STAB
This protocol is effective for coupling a 4-piperidone with an arylamine.
-
Setup: In a round-bottom flask, dissolve the N-protected 4-piperidone (1.0 equiv.) and the arylamine (1.1 equiv.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation (Optional Catalyst): Add glacial acetic acid (0.1-1.0 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature overnight, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in aza-Diels-Alder Reactions
Welcome to the technical support center for the aza-Diels-Alder reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful heterocyclic synthesis method. The following question-and-answer section addresses common issues that lead to low conversion rates and provides actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is sluggish or not proceeding at all. What are the most common initial checks?
Answer:
When an aza-Diels-Alder reaction fails to proceed or shows minimal conversion, the root cause often lies in the fundamental parameters of the reaction setup. Before delving into more complex variables, a systematic check of the basics is critical.
A. Purity and Stability of Starting Materials:
-
Imine Dienophile Instability: Imines, especially those that are not N-substituted with an electron-withdrawing group, can be prone to hydrolysis or tautomerization to the corresponding enamine.[1] The presence of moisture is a primary culprit. Ensure your amine and aldehyde/ketone starting materials for in situ imine generation are pure and dry. If you are using a pre-formed imine, verify its purity by ¹H NMR and ensure it has been stored under anhydrous, inert conditions (e.g., under argon or nitrogen). The generation of imines is often done in situ to circumvent stability issues.[2]
-
Diene Reactivity and Conformation: The diene must be able to adopt the s-cis conformation to participate in the cycloaddition.[3][4] Dienes locked in an s-trans conformation due to steric hindrance or cyclic constraints will be unreactive.[4] Furthermore, ensure the diene is sufficiently electron-rich for a normal electron-demand reaction, as this facilitates the crucial HOMO-LUMO interaction.[3][5]
B. Reaction Temperature and Time:
-
Insufficient Thermal Energy: While many Diels-Alder reactions proceed at room temperature, some combinations of less reactive dienes and dienophiles require thermal activation to overcome the activation energy barrier.[6] If your reaction is stagnant at room temperature, consider gradually increasing the temperature (e.g., to 50 °C, 80 °C, or reflux). Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
Reaction Time: Pericyclic reactions can be slow. Ensure you have allowed sufficient time for the reaction to proceed. A common mistake is to terminate a reaction prematurely. Run a time-course experiment, taking aliquots at various intervals (e.g., 2, 6, 12, 24 hours) to determine the reaction profile.
-
Retro-Aza-Diels-Alder: Be aware that at excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder, can become favorable, leading to an equilibrium that limits the final yield.[7] Microwave-assisted synthesis can sometimes provide rapid heating to the optimal temperature, minimizing byproduct formation and the risk of the retro reaction.[8]
Issue 2: I've confirmed my starting materials are pure and have tried heating, but the conversion is still low. How do I choose the right catalyst?
Answer:
The electronic nature of the imine is a key factor in the aza-Diels-Alder reaction. Unlike their all-carbon alkene counterparts, imines are often less reactive dienophiles. Catalysis, particularly by Lewis acids, is a powerful tool to enhance their reactivity.[7][9]
A. The Role of Lewis Acid Catalysis:
A Lewis acid catalyst functions by coordinating to the lone pair of the imine's nitrogen atom or a carbonyl group on an activating substituent. This coordination has two primary effects:
-
Lowers the LUMO Energy: It makes the imine more electrophilic by withdrawing electron density, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This narrows the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction according to frontier molecular orbital theory.[10]
-
Reduces Pauli Repulsion: Recent computational studies suggest that a significant role of the Lewis acid is to reduce the steric Pauli repulsion between the interacting π-systems of the diene and dienophile, thereby lowering the activation barrier.[7][11]
B. Selecting a Lewis Acid:
The choice of Lewis acid is critical and depends on the specific substrates and their sensitivity.
| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvents | Key Considerations & Applications |
| ZnCl₂ | 10 - 100 | CH₂Cl₂, Toluene, THF | Mild and versatile. Good starting point for many systems. |
| BF₃·OEt₂ | 10 - 100 | CH₂Cl₂, Toluene | Stronger Lewis acid. Can be sensitive to moisture. Effective for less reactive imines. |
| AlCl₃ | 10 - 100 | CH₂Cl₂ | Very strong Lewis acid. Can sometimes promote side reactions or polymerization. Use with caution. |
| SnCl₄ | 10 - 100 | CH₂Cl₂ | Strong Lewis acid, often used for challenging cycloadditions. |
| Sc(OTf)₃, Yb(OTf)₃ | 1 - 20 | CH₂Cl₂, MeCN, Water | Water-tolerant Lewis acids. Excellent for reactions with sensitive functional groups or in aqueous media.[12] |
| Cu(I)/Cu(II) complexes | 5 - 20 | CH₂Cl₂, THF, Toluene | Often used with chiral ligands for asymmetric catalysis.[13] |
Experimental Protocol: Screening Lewis Acid Catalysts
-
Setup: In parallel, oven-dried reaction vials under an inert atmosphere (N₂ or Ar).
-
Reactants: To each vial, add the diene (1.0 equiv) and the aldehyde/amine or pre-formed imine (1.1 equiv) in your chosen anhydrous solvent.
-
Catalyst Addition: To each vial, add a different Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, Sc(OTf)₃) at a standard loading (e.g., 20 mol%). Include a no-catalyst control.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion rates to identify the most effective catalyst for your system.
Issue 3: My reaction is producing a complex mixture of products or regioisomers. How can I improve selectivity?
Answer:
Poor selectivity in aza-Diels-Alder reactions often stems from electronic mismatch or competing reaction pathways. Addressing this requires a careful examination of your substrates and reaction conditions.
A. Understanding Regioselectivity:
Regioselectivity is governed by the electronic properties of the diene and the imine dienophile. In a normal electron-demand reaction, the most nucleophilic carbon of the diene (often C1 for a 1-substituted diene or C4 for a 2-substituted diene) will preferentially attack the most electrophilic carbon of the dienophile (the imine carbon).
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by analyzing the orbital coefficients of the diene's HOMO and the dienophile's LUMO. The interaction is strongest between the atoms with the largest orbital coefficients.[5]
-
Resonance Structures: A simpler, qualitative approach is to draw resonance structures for both reactants to identify sites of partial positive and negative charge.[14] The most favorable alignment will match the centers of highest electron density with the centers of lowest electron density.
B. The Influence of Solvents:
The solvent can play a more significant role than simply dissolving the reactants. It can influence reaction rates and selectivities through various interactions.[15][16]
-
Polar Solvents: Polar organic solvents like DMF and even water can accelerate Diels-Alder reactions.[7] This is attributed to factors like hydrophobic packing (in water) and stabilization of a more polar transition state.[7]
-
Hydrogen-Bonding Solvents: Perfluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to act as hydrogen-bond donors.[1] They can activate the imine dienophile in a manner similar to a Lewis acid, promoting the reaction and influencing selectivity without the need for a metal catalyst.[1]
| Solvent | Dielectric Constant (ε) | Key Feature | Impact on aza-Diels-Alder |
| Toluene | 2.4 | Non-polar | Standard, baseline solvent. |
| Dichloromethane (DCM) | 9.1 | Moderately Polar | Common for Lewis acid catalysis. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Can coordinate to Lewis acids, potentially inhibiting catalysis. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Can accelerate rates through polarity effects. |
| Water | 80.1 | Polar Protic | Significant rate enhancement in some cases ("on-water" catalysis). |
| HFIP | 16.7 | H-Bond Donor | Can act as a "catalytic" solvent, activating the imine.[1] |
C. Steric Effects:
Bulky substituents on either the diene or the dienophile can sterically hinder one approach trajectory over another, thereby directing the regioselectivity. If your current system gives poor selectivity, consider redesigning your substrates with sterically demanding groups to block the undesired reaction pathway.
Issue 4: The reaction works, but the diastereoselectivity (endo/exo) is poor. How can this be improved?
Answer:
In many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions, a stabilizing interaction between the π-system of the activating group on the dienophile and the developing π-bond in the diene at the transition state.[4][5] However, the exo product is often the thermodynamically more stable isomer.
A. Lowering Reaction Temperature:
To favor the kinetically controlled endo product, the reaction should be run at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures provide enough energy to overcome the barrier to the exo product and can also facilitate equilibration to the more stable exo isomer if the reaction is reversible.
B. Lewis Acid Influence:
Lewis acid catalysis can significantly enhance endo selectivity. By coordinating to the dienophile, the Lewis acid can lock it into a conformation that maximizes secondary orbital overlap in the endo transition state and increases the magnitude of the orbital coefficients involved in these interactions.[9]
C. Choice of Dienophile Activating Group:
The nature of the electron-withdrawing group (EWG) on the imine can influence diastereoselectivity. Bulkier EWGs may disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product. Experimenting with different N-sulfonyl or N-acyl groups can be a viable strategy to tune the selectivity.
This guide provides a structured approach to troubleshooting common issues in aza-Diels-Alder reactions. By systematically evaluating reactant quality, catalysts, solvents, and reaction parameters, researchers can overcome challenges with low conversion and selectivity to successfully synthesize desired N-heterocyclic products.
References
- 1. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Static Discharge with Piperidine Compounds
Welcome to the technical support guide for the safe handling of piperidine and its derivatives. This document is designed for researchers, scientists, and drug development professionals who work with these versatile but hazardous compounds. The primary focus is on a critical, often underestimated, ignition source: static electricity. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Critical Safety Alert: The Ignition Hazard of Piperidine
Piperidine and many of its derivatives are highly flammable liquids with low flash points.[1][2][3] This means they can generate sufficient vapors at or below room temperature to form an ignitable mixture with air.[4][5] The movement, pouring, or agitation of these liquids can generate a significant static electric charge.[6] If this charge accumulates, it can discharge as a high-energy spark, more than capable of igniting the flammable vapors, leading to a fire or explosion.[6][7][8] This guide provides the essential knowledge and procedures to mitigate this risk.
Piperidine Hazard Profile
To effectively manage the risk, it is crucial to understand the relevant physical properties of piperidine.
| Property | Value | Significance for Static Hazard |
| Flash Point | 4°C to 16°C (39°F to 61°F)[1][2][4] | Vapors can form an ignitable mixture with air at typical room temperatures. |
| Lower Explosive Limit (LEL) | ~1.3% by volume in air[1] | A very low concentration of vapor is needed to create an explosion risk. |
| Upper Explosive Limit (UEL) | ~10.3% by volume in air[1] | A wide range of vapor concentrations are hazardous. |
| Auto-ignition Temperature | 320°C (608°F)[1][3] | The temperature at which it will ignite without an external spark. Less of a concern than static sparks in most lab scenarios. |
| Vapor Density | >1 (Heavier than air)[1][4] | Vapors can accumulate in low-lying areas, such as along floors or in sumps, creating a hidden ignition risk. |
Frequently Asked Questions (FAQs): Understanding the Risk
This section addresses common questions regarding the fundamental principles of static electricity in a laboratory setting.
Q1: What exactly is static electricity in the context of handling chemicals?
A: Static electricity is an imbalance of electric charges on the surface of a material. In the lab, it's most often generated by the contact and separation of two materials, a process called tribocharging. A classic example is pouring a liquid like piperidine from one container to another. As the liquid flows, it can strip electrons from the surfaces of the pipe or container, causing a charge to accumulate on both the liquid and the container.[7] Without a path to the ground, this charge can build up to thousands of volts, ready to discharge as a spark.[6]
Q2: Why are piperidine compounds particularly susceptible to static electricity hazards?
A: The hazard is a combination of two factors:
-
Flammability: As shown in the table above, piperidine is highly flammable with a low flash point, meaning it readily produces flammable vapors at room temperature.[4]
-
Charge Generation: While specific conductivity data for piperidine is not always listed, many organic solvents are poor conductors of electricity. This low conductivity allows them to accumulate and hold a static charge for a significant amount of time, rather than dissipating it harmlessly. The combination of a potent fuel source (vapors) and the potential for a powerful ignition source (static spark) creates a high-risk scenario.[9]
Q3: What is the difference between "bonding" and "grounding"? Aren't they the same thing?
A: They are related but distinct and equally critical concepts.
-
Bonding is the process of connecting two or more conductive objects with a conductor (like a wire with clamps). This equalizes their electrical potential, ensuring a spark cannot jump from one object to another.[10][11]
-
Grounding (or "earthing") is the process of connecting one or more conductive objects to the earth. This ensures that the entire system is at zero electrical potential, safely dissipating any generated charge into the ground.[10][11]
You must always bond containers first and then connect one of them to a verified ground . This creates a complete, safe pathway for static charge to dissipate.
Caption: Bonding equalizes charge between containers; grounding dissipates it.
Q4: Can I use any plastic or glass container to transfer piperidine?
A: This is strongly discouraged for volumes greater than 4 liters (approx. 1 gallon).[12] Plastic and glass are electrical insulators, meaning they do not conduct electricity and therefore cannot be effectively grounded.[6] Charge can accumulate on the surface of the liquid inside an insulating container, creating a serious hazard. If you must use a glass or plastic receiving container, a metal grounding rod or wire must be inserted into the liquid and connected to the grounded dispensing container.[10] For storage, only use approved containers specifically designed for flammable liquids.[13][14]
Troubleshooting Guide: Diagnosing and Resolving Static Discharge Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: I saw a small spark jump from my hand to the metal drum of piperidine right before I opened it. What happened and what should I do?
A: You experienced a static discharge from your own body to the container. This is extremely dangerous. Personnel can accumulate thousands of volts of static charge, especially in dry environments or when wearing synthetic clothing.[12][15]
-
Immediate Action: Stop what you are doing. Do not open the container.
-
Cause Analysis: The spark indicates you were not properly grounded. This could be due to insulating footwear (e.g., rubber-soled shoes), synthetic clothing, or a low-humidity environment.
-
Solution: Before handling flammable liquids, always discharge any personal static electricity by touching a known grounded object, like a metal water pipe or the chassis of a grounded piece of equipment.[12] In facilities where this is a common task, the use of personal grounding straps and static-dissipative footwear is recommended.[12][16]
Q2: I'm using a bonded and grounded setup, but my process still seems to be generating a lot of static. What could be wrong?
A: Even with proper bonding and grounding, other factors can increase static generation. Check the following:
-
Poor Connections: Ensure all bonding and grounding clamps are making a direct, bare-metal-to-bare-metal connection.[7] Paint, rust, or dirt can insulate the connection and render it ineffective.
-
Transfer Rate: Transferring liquids too quickly increases turbulence and friction, which dramatically increases the generation of static electricity.[12] Reduce the flow rate to a slow, steady stream.
-
Splashing: Avoid splashing the liquid into the receiving container. The discharge should be directed close to the bottom of the container to minimize the creation of charged mists and aerosols.[12] Using a grounded metal funnel can help.[12]
-
Low Humidity: Dry air is an excellent insulator and promotes the buildup of static charges.[17] If the relative humidity in your lab is below 30-40%, consider using a humidifier to raise it. Maintaining humidity around 50% can significantly reduce static hazards.[15][16]
Q3: We work in a cleanroom where standard humidifiers are not an option. How can we control static?
A: In environments where humidity control is not feasible, other measures are necessary:
-
Ionizers: Air ionizers are devices that emit a balanced stream of positive and negative ions.[16] These ions neutralize any static charge that builds up on insulating surfaces or on the liquids themselves.[16][18]
-
ESD-Safe Equipment: Use tools, containers, and work surfaces made from static-dissipative materials.[18][19] These materials are designed to slowly and safely drain away static charges, preventing a sudden spark.[20][21]
-
Personnel Grounding: Strict protocols for personnel grounding are essential. This includes the mandatory use of ESD-safe lab coats, footwear or heel straps, and wrist straps connected to a common ground point.[16][22][23]
Core Protocols: Step-by-Step Guide for Safe Handling
This section provides a detailed methodology for a common laboratory procedure: transferring piperidine from a large metal drum to a smaller container.
Protocol: Transfer of Piperidine from a Metal Drum
This protocol must be performed in a well-ventilated area or a chemical fume hood, away from all potential ignition sources.[24][25]
Required Equipment:
-
Appropriate Personal Protective Equipment (PPE): Flame-resistant lab coat (100% cotton minimum), chemical splash goggles, face shield, and chemical-resistant gloves.[2]
-
Approved grounding and bonding cables with clamps.[7]
-
Grounded metal funnel (if pouring).
-
Receiving safety can or, if necessary, a glass container with a grounding rod.
Procedure:
-
Area Preparation:
-
Establish Grounding and Bonding:
-
Step 2a (Grounding): Connect the first clamp of a grounding wire to a verified earth ground (e.g., a metal water pipe or a designated grounding bus bar). Attach the other end to the metal dispensing drum.[6]
-
Step 2b (Bonding): Connect one clamp of a second (bonding) wire to the already-grounded dispensing drum. Connect the other end to the metal receiving container (e.g., a safety can).[6]
-
Step 2c (For Non-Conductive Receivers): If using a glass or plastic receiving container, bond it by inserting a clean, non-reactive metal grounding rod into the container. The rod should be deep enough to be submerged in the liquid during transfer. Attach the bonding wire from the dispensing drum to this rod.[10]
-
Verification: Confirm all connections are secure and on bare metal.[7]
-
-
Personnel Grounding:
-
Before starting the transfer, touch a grounded part of the setup (like the drum) to dissipate any personal static charge.[12]
-
-
Liquid Transfer:
-
Slowly open the dispensing drum.
-
Begin the transfer at a slow, controlled rate to minimize turbulence and splashing.[12][27]
-
If pouring, use a grounded metal funnel that maintains contact with both the dispensing and receiving containers.
-
Fill the receiving container to no more than 95% of its capacity to allow for vapor expansion.
-
-
Shutdown:
-
Once the transfer is complete, securely close both containers.
-
Remove the grounding and bonding cables in the reverse order of application: first the bonding wire, then the grounding wire.
-
Clean any minor spills immediately and properly dispose of waste materials in a labeled, covered metal receptacle.[14]
-
Caption: Workflow for safe, static-controlled liquid transfer.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. thesilverlining.com [thesilverlining.com]
- 8. grupa-wolff.com [grupa-wolff.com]
- 9. stonehousesafety.com [stonehousesafety.com]
- 10. Safe Transfer of Flammable Liquids: Grounding and Bonding [research.wayne.edu]
- 11. thecompliancecenter.com [thecompliancecenter.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 14. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 15. smartfog.com [smartfog.com]
- 16. bokalabfurniture.com [bokalabfurniture.com]
- 17. Controlling Electrostatic Discharge in the Lab | HDR [hdrinc.com]
- 18. Static Control - ESD Safe Laboratory & Cleanroom Equipment [laboratory-supply.net]
- 19. onepointesolutions.com [onepointesolutions.com]
- 20. duracote.com [duracote.com]
- 21. bokalabfurniture.com [bokalabfurniture.com]
- 22. labproinc.com [labproinc.com]
- 23. palmetto-industries.com [palmetto-industries.com]
- 24. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 25. - Division of Research Safety | Illinois [drs.illinois.edu]
- 26. blog.storemasta.com.au [blog.storemasta.com.au]
- 27. How to prevent static electricity in laboratory equipment? - Knowledge - NANBEI INSTRUMENT LIMITED [nanbeiinstrument.com]
Technical Support Center: Recrystallization of Piperidine Salts
Welcome to the Technical Support Center for the purification of piperidine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these valuable compounds. Here, you will find practical, in-depth solutions to common issues, grounded in the principles of organic chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the recrystallization of piperidine salts.
Q1: What is the single most important factor for a successful recrystallization?
A1: Selecting the right solvent or solvent system. An ideal solvent should dissolve the piperidine salt sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.[2]
Q2: My piperidine salt is a hydrochloride. What solvents should I start with?
A2: For polar salts like piperidine hydrochloride, polar protic solvents are an excellent starting point. Ethanol, isopropanol (IPA), or methanol are commonly used. Often, a mixed solvent system, such as ethanol/diethyl ether or isopropanol/hexane, is required to achieve the ideal solubility profile.[3]
Q3: How much solvent should I use?
A3: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude salt.[4] Using too much solvent is a primary cause of low recovery yields, as a significant portion of your product will remain in the mother liquor even after cooling.[5]
Q4: My final product is still colored. What happened?
A4: Colored impurities may be present. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6][7][8] The charcoal adsorbs the colored impurities, which are then removed during a hot gravity filtration step.[6][7] However, use charcoal sparingly, as it can also adsorb your desired product and reduce the overall yield.[9][10]
Q5: What is a "mixed-solvent" or "anti-solvent" recrystallization?
A5: This technique is used when no single solvent has the ideal solubility properties. The piperidine salt is first dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, a "poor" or "anti-solvent" (in which the salt is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A drop or two of the "good" solvent is added to re-clarify the solution, which is then cooled to induce crystallization.[11][12] The two solvents must be miscible with each other.[12]
Section 2: Experimental Protocols & Data
Standard Single-Solvent Recrystallization Protocol
This protocol outlines the fundamental steps for purifying a piperidine salt using a single solvent.
-
Solvent Selection: Test the solubility of a small amount of your crude salt in various solvents to find one where it is poorly soluble at room temperature but very soluble when hot.[13]
-
Dissolution: Place the crude piperidine salt in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding hot solvent in small portions until the solid is just dissolved.[14][15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[10] Reheat the solution to boiling for a few minutes.[7]
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[15] This step prevents premature crystallization in the funnel.[15]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.[11][14] Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.[1][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14][16]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the purified crystals, typically under vacuum, to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of piperidine salts.
Common Recrystallization Solvents for Piperidine Salts
| Solvent | Boiling Point (°C) | Polarity | Common Use Case |
| Ethanol (EtOH) | 78 | Polar Protic | A versatile and common first choice for many piperidine salts, especially hydrochlorides.[3] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol; often used when slightly lower polarity is needed to reduce solubility at cold temperatures. |
| Methanol (MeOH) | 65 | Polar Protic | Higher polarity than ethanol; can be too effective a solvent, leading to low yields. Often used in mixed systems. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for salts that are overly soluble in alcohols. |
| Water | 100 | Very Polar Protic | Good for highly polar salts, but its high boiling point and strong solvating power can make crystal recovery difficult. Often used as the "anti-solvent" in a mixed system with an alcohol.[3][14] |
| Diethyl Ether | 35 | Nonpolar | Almost always used as an "anti-solvent" with a more polar solvent like ethanol to induce precipitation of the polar salt.[17] |
| Hexane | 69 | Nonpolar | A common "anti-solvent" used to precipitate polar salts from more polar "good" solvents.[3][17] |
Section 3: Troubleshooting Guide
This problem-and-solution guide addresses specific issues that can arise during the recrystallization of piperidine salts.
Q: My piperidine salt is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is a classic problem indicating that your solution is not supersaturated.[18] The concentration of the piperidine salt is too low for crystals to form.
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[5]
-
Solution: Gently heat the solution to boil off some of the solvent.[14] Continue until the volume is reduced, then attempt to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.
-
-
Probable Cause 2: The wrong solvent was chosen. The salt may be too soluble in the chosen solvent, even at low temperatures.
-
Solution 1 (Induce Crystallization): Try scratching the inner surface of the flask with a glass rod just below the surface of the liquid.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18]
-
Solution 2 (Seeding): If you have a pure crystal of your compound, add a tiny "seed crystal" to the solution.[5] This provides a template for other molecules to crystallize upon.[18]
-
Solution 3 (Add an Anti-Solvent): If you are using a single solvent system, you can slowly add a miscible "anti-solvent" (one in which your salt is insoluble) dropwise until the solution becomes persistently cloudy, then add a drop of the original solvent to clarify and cool.[18]
-
Troubleshooting Diagram: No Crystals Forming
Caption: A decision tree for troubleshooting crystallization failure.
Q: My product has separated as an oil instead of a solid. How do I fix this?
A: This phenomenon is called "oiling out." It occurs when the dissolved salt comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[5][19] Oiled-out products are often impure because the oil can effectively dissolve impurities.[5][6]
-
Probable Cause 1: The solution is cooling too quickly. Rapid cooling can lead to a state of high supersaturation where the concentration of the solute exceeds its solubility limit at a temperature that is still above its melting point.
-
Probable Cause 2: High concentration of impurities. Impurities can depress the melting point of your compound, making it more likely to oil out.[5][20]
-
Solution: Reheat to redissolve the oil, add more of the "good" solvent to lower the saturation point, and then cool slowly. This may keep the compound dissolved until the solution temperature is below the compound's depressed melting point. If this fails, the crude material may need to be purified by another method (e.g., acid-base extraction) before attempting recrystallization again.[21]
-
-
Probable Cause 3: Inappropriate solvent choice. The boiling point of the solvent may be significantly higher than the melting point of the salt.
-
Solution: Select a different solvent or solvent system with a lower boiling point.
-
Q: My recrystallization resulted in a very low yield. What are the common causes?
A: A low yield is a frequent and frustrating issue in recrystallization.
-
Probable Cause 1: Using too much solvent. As mentioned, this is a primary culprit, as it leaves a large amount of the product dissolved in the mother liquor.[5][18]
-
Solution: Always strive to use the absolute minimum amount of hot solvent. If you suspect you've used too much and have not yet filtered your crystals, you can try to evaporate some solvent and re-cool to recover more product.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cools during gravity filtration, the product will crystallize in the filter paper and funnel, leading to significant loss.
-
Solution: Use a pre-heated stemless funnel and fluted filter paper. Keep the receiving flask on the heat source so that hot solvent vapors keep the apparatus warm.[15] If crystallization occurs, you can try washing the filter paper with a small amount of hot solvent to redissolve the lost product.
-
-
Probable Cause 3: Incomplete cooling. Failure to cool the solution sufficiently (e.g., in an ice bath) before filtration will result in less product crystallizing out of solution.[18]
-
Solution: Ensure the flask has cooled to room temperature before placing it in an ice bath for at least 15-20 minutes to maximize precipitation.
-
-
Probable Cause 4: Washing with too much or warm solvent. Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will redissolve some of your purified product.[4]
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
References
- 1. Recrystallization [sites.pitt.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. community.wvu.edu [community.wvu.edu]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. LabXchange [labxchange.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Recrystallization [wiredchemist.com]
- 16. How to Perform a Recrystallization [thoughtco.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. benchchem.com [benchchem.com]
- 19. mt.com [mt.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(3-Methylphenyl)piperidine for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(3-methylphenyl)piperidine. The 4-arylpiperidine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Therefore, robust and scalable access to this key intermediate is critical for advancing preclinical candidates.
This document is structured as a dynamic technical support center, addressing common challenges through a troubleshooting guide and frequently asked questions. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their synthetic campaigns.
Recommended Synthetic Workflow: A Two-Step Approach
For preclinical scale-up, a convergent and reliable strategy is paramount. We recommend a two-step approach starting from commercially available materials: an N-protected 4-piperidone derivative, which is converted to a reactive intermediate for a subsequent palladium-catalyzed cross-coupling reaction, followed by deprotection. The Suzuki-Miyaura coupling is highlighted here due to its broad functional group tolerance, mild reaction conditions, and well-established scalability in the pharmaceutical industry.[3][4]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly focusing on the critical Suzuki-Miyaura cross-coupling step.
Question: My Suzuki-Miyaura coupling reaction to form N-Boc-4-(3-methylphenyl)piperidine has stalled or resulted in a low yield. What are the primary causes and how can I optimize the reaction?
Answer: Low yield in a Suzuki coupling is a common issue with multiple potential causes. A systematic approach to troubleshooting is essential. The general mechanism involves oxidative addition, transmetalation, and reductive elimination, and a failure at any stage can halt the catalytic cycle.[4]
Caption: Troubleshooting flowchart for a low-yielding Suzuki-Miyaura coupling reaction.
Detailed Breakdown of Optimization Parameters:
| Parameter | Issue | Recommended Action & Rationale |
| Palladium Catalyst | Catalyst decomposition (formation of palladium black) or low activity. | The choice of catalyst and ligand is critical. For electron-rich or sterically hindered partners, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[5] Try screening catalysts like Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos. |
| Base | Incorrect base strength or poor solubility. | The base is essential for activating the boronic acid in the transmetalation step.[4] If an aqueous base like Na₂CO₃ or K₂CO₃ is used, a two-phase system is formed, which can have mass transfer limitations. Consider switching to an anhydrous system with a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or THF. [5][6] |
| Solvent | Poor solubility of reagents; side reactions. | The solvent must fully dissolve the reactants at the reaction temperature. Aprotic polar solvents are common. Dioxane, Toluene, and DMF are excellent choices. For boronic acids, a co-solvent of water (e.g., Dioxane/H₂O) is often necessary to facilitate dissolution of the base and promote the reaction. [7] |
| Atmosphere | Oxygen contamination leading to catalyst deactivation and boronic acid degradation. | The catalytic cycle involves Pd(0) species, which are sensitive to oxidation. Ensure the reaction mixture is thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes) before heating and maintain a positive pressure of an inert gas throughout the reaction. [7] |
| Temperature | Reaction rate is too slow or decomposition of starting materials/product occurs. | Most Suzuki couplings require heating. A typical range is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may help. However, excessive heat can lead to protodeboronation of the boronic acid. Start at a literature-reported temperature (e.g., 90 °C) and adjust based on reaction monitoring via TLC or LC-MS. |
Question: I am having difficulty purifying the final this compound after N-Boc deprotection. What are the likely impurities and the best purification strategy?
Answer: Purification can be challenging due to the presence of both organic and inorganic byproducts. The basic nature of the final product is key to an effective purification strategy.
-
Common Impurities:
-
Palladium Residues: Residual palladium from the coupling step, which can be black and colloidal.
-
Boronic Acid Byproducts: Homocoupled boronic acid (3,3'-dimethylbiphenyl) and other boron-containing residues.
-
Unreacted Starting Material: If the deprotection was incomplete, N-Boc protected starting material may remain.
-
Solvent Residues: High-boiling point solvents like DMF can be difficult to remove.
-
-
Recommended Purification Protocol:
-
Step 1: Post-Deprotection Workup. After deprotection with an acid like TFA or HCl, the crude product is a salt. First, concentrate the reaction mixture under reduced pressure.
-
Step 2: Acid-Base Extraction. Redissolve the crude residue in water or dilute HCl. This will keep your product protonated and water-soluble. Perform a wash with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove non-basic organic impurities (e.g., homocoupled byproducts).
-
Step 3: Basification and Extraction. Carefully basify the aqueous layer to a pH > 10 with a base like NaOH or K₂CO₃. This deprotonates the piperidine nitrogen, making the free base product insoluble in water. Extract the free base into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Step 4: Final Purification. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. If further purification is needed, flash column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, often with a small amount of triethylamine (~1%) to prevent the basic product from streaking on the acidic silica gel, is recommended.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable route for preparing this compound in multi-kilogram quantities for preclinical trials?
A1: While several routes exist, a strategy beginning with a commercially available, protected 4-piperidone is often preferred for scale-up.[8][10][11] One highly scalable approach involves the conversion of N-benzyl-4-piperidone to its corresponding tosylhydrazone, followed by a Shapiro reaction to generate a vinyl lithium species, which is then used in a cross-coupling reaction.[10] However, for operational simplicity and safety, the Suzuki-Miyaura coupling of a protected 4-piperidyl triflate or a 4-halo-tetrahydropyridine derivative is often more straightforward and avoids the use of highly reactive organolithium reagents at a large scale. The choice often depends on the cost of goods, available equipment, and safety assessments.[12]
Q2: Which N-protecting group is most suitable for this synthesis?
A2: The tert-Butoxycarbonyl (Boc) group is highly recommended. It is robust and stable to the conditions of many cross-coupling reactions (neutral or basic pH, heat) and is readily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) that are orthogonal to many other functional groups.[13] The Benzyl (Bn) group is another option, but its removal via catalytic hydrogenation can be complicated if other reducible functional groups are present in the molecule.
Q3: What analytical methods should be used for in-process control and final product release?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) provides a quick qualitative check of reaction completion. For more quantitative analysis during optimization and scale-up, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product.[14]
-
Final Product Characterization and Release:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight.
-
Purity: HPLC with UV detection is the standard for determining purity (e.g., >95% or >98%).
-
Residual Solvents: Gas Chromatography (GC) may be required to quantify residual solvents, especially for late-stage preclinical batches.
-
Q4: What are the key safety considerations when scaling up this synthesis?
A4:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Flammable solvents like THF, dioxane, and toluene require proper grounding and inert atmosphere operations to prevent fires.
-
Bases: Strong bases like potassium carbonate or phosphates can be corrosive and irritants.
-
Deprotection: The use of strong, corrosive acids like Trifluoroacetic Acid (TFA) or concentrated HCl requires extreme care. These reactions can be exothermic and should be performed with adequate cooling.
-
Pressure: Hydrogenation reactions for alternative routes (e.g., reduction of a pyridine precursor) involve flammable hydrogen gas under pressure and must be conducted in a specialized, appropriately rated reactor (autoclave).[15]
Detailed Experimental Protocol: Suzuki Coupling Route
This protocol describes a lab-scale synthesis. For scale-up, a process chemist should review and adapt all parameters.
Step 1: Synthesis of N-Boc-4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine
-
To an oven-dried flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and a suitable palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting piperidone is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) to yield the product.
Step 2: Hydrogenation to N-Boc-4-(3-methylphenyl)piperidine
-
Dissolve the product from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the N-Boc protected product, which is often used in the next step without further purification.
Step 3: Deprotection to this compound Hydrochloride
-
Dissolve the N-Boc protected piperidine from Step 2 in a minimal amount of 1,4-dioxane or methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. A precipitate will likely form.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether or hexanes, and collect the solid by filtration to yield this compound as its hydrochloride salt.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to the Analytical Confirmation of 4-(3-Methylphenyl)piperidine Purity
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 4-(3-Methylphenyl)piperidine, a scaffold present in numerous pharmacologically active agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods, moving beyond procedural lists to explain the causality behind experimental choices. Our approach is to build a self-validating analytical workflow, ensuring that the data generated is robust, reproducible, and provides a comprehensive purity profile.
The Principle of Orthogonality in Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases based on its detection principle. For instance, a method with a UV detector will not see impurities that lack a chromophore. Therefore, we employ a strategy of orthogonal methods : techniques that measure the same attribute (purity) through different physical and chemical principles. This approach provides a multi-faceted view of the sample, significantly increasing confidence in the final purity assignment. Our workflow for this compound is built on this foundation, integrating chromatographic separation, spectroscopic identification, and elemental composition analysis.
Caption: The principle of using orthogonal analytical methods for a comprehensive purity assessment.
Chromatographic Techniques: The Workhorse of Impurity Profiling
Chromatography is indispensable for separating the main compound from its process-related impurities and degradation products. The choice between liquid and gas chromatography depends fundamentally on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
For this compound, Reversed-Phase HPLC (RP-HPLC) is the premier choice for quantifying purity and identifying non-volatile impurities. The presence of the methylphenyl group provides a strong chromophore, making UV detection highly effective and sensitive.
Why RP-HPLC is Superior for this Application:
-
Versatility: It can separate a wide range of impurities with varying polarities, from unreacted starting materials to polar side-products.
-
Sensitivity: The aromatic ring in this compound allows for low-level detection using a standard photodiode array (PDA) or UV detector.
-
Non-Destructive: The sample can be collected post-analysis for further characterization if needed.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: A C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm) is a robust starting point, offering excellent retention and peak shape for aromatic compounds.[1]
-
Mobile Phase:
-
Gradient Elution: A gradient is essential to elute both polar and non-polar impurities in a single run. A typical gradient might be: 0-25 min, 20% to 80% B; 25-30 min, 80% B; 30.1-35 min, 20% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.[1]
-
Detection: PDA detector monitoring at 210 nm and 254 nm. 210 nm provides general sensitivity, while 254 nm is more selective for the aromatic ring.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an orthogonal technique to HPLC, ideal for identifying and quantifying volatile and semi-volatile impurities that might be present, such as residual solvents (e.g., toluene, piperidine) or low-boiling point synthetic precursors.[3][4] The mass spectrometer provides definitive identification of separated impurities based on their mass-to-charge ratio and fragmentation patterns.
Causality in Method Choice: While this compound itself can be analyzed by GC, derivatization is sometimes employed for similar amine compounds to improve peak shape and thermal stability.[4] However, for impurity analysis, a direct injection method is often sufficient and avoids introducing artifacts from the derivatization process.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a Mass Selective Detector.
-
Column: A low-polarity 5% phenyl-methylsiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general-purpose screening of organic impurities.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 min.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final Hold: Hold at 280°C for 5 min. This program ensures the elution of both volatile solvents and higher-boiling impurities.
-
-
Injector: Splitless mode at 250°C. A splitless injection is used to maximize sensitivity for trace-level impurities.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 450 amu.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or methanol at a concentration of approximately 1-2 mg/mL.
Comparative Performance Data
The following table presents hypothetical but realistic performance data for the two chromatographic methods.
| Parameter | RP-HPLC-UV | GC-MS | Rationale |
| Primary Target | Non-volatile process impurities, degradation products | Volatile organic impurities, residual solvents | Orthogonal impurity profiles. |
| Purity Assay (%) | 99.8% (Area Percent) | N/A (Used for specific impurity quantification) | HPLC is the standard for main component assay. |
| LOD (Main Peak) | ~0.01 µg/mL | ~0.1 ng/injection | MS detection is inherently more sensitive. |
| LOQ (Main Peak) | ~0.03 µg/mL | ~0.3 ng/injection | Based on signal-to-noise ratios. |
| Linearity (r²) | >0.999 | >0.995 | Both methods show excellent linearity. |
| Key Advantage | Robust quantification of the main component and key impurities. | Definitive identification of unknown volatile peaks. | Each method excels in a different area. |
Spectroscopic & Absolute Methods: Confirming Identity and True Purity
While chromatography excels at separation, it relies on reference standards for quantification. Absolute methods like Quantitative NMR and Elemental Analysis can determine purity without the need for an identical standard.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation. For purity, its quantitative application (qNMR) is a powerful primary method.[5] It allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight.
Why qNMR is a Self-Validating System:
-
Primary Method: Purity is determined directly from fundamental physical constants and precise weighing, making it a primary ratio method.
-
Structure Specific: The signal is directly proportional to the number of nuclei, making it specific to the structure being analyzed.
-
Detects "Invisible" Impurities: It can detect impurities that lack a UV chromophore (invisible to HPLC-UV) or are non-volatile (invisible to GC), such as inorganic salts or certain polymers, by their effect on the relative purity calculation.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR spectrometer (≥400 MHz for good signal dispersion).
-
Internal Standard: Select a certified internal standard with high purity that has a simple spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton) to ensure full signal recovery. A D1 of 30-60 seconds is typical.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
Elemental Analysis (EA)
Elemental analysis (EA) provides the percentage of carbon, hydrogen, and nitrogen (CHN) in a sample.[6] This data is compared to the theoretical values calculated from the molecular formula (C₁₂H₁₇N). A close match (typically within ±0.4%) is strong evidence of high purity.[7][8][9]
Strengths and Limitations:
-
Strength: It is an absolute method that is insensitive to the structure of an impurity, only its elemental composition. It is excellent for detecting inorganic impurities (ash, salts) which have no C, H, or N.
-
Limitation: EA cannot detect impurities with a similar elemental composition to the main compound, such as isomers.[5] This is a key reason why it must be paired with a chromatographic technique.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Comparison: The experimental weight percentages are compared to the theoretical values for C₁₂H₁₇N (C=82.23%, H=9.78%, N=7.99%).
Integrated Analytical Workflow
A robust quality control strategy does not rely on a single result but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical sequence for the comprehensive purity analysis of a new batch of this compound.
Caption: A sequential workflow for the comprehensive purity analysis of this compound.
Conclusion and Recommendations
Confirming the purity of this compound requires a multi-pronged, orthogonal approach.
-
For routine quality control , a validated RP-HPLC method serves as the primary tool for assay and impurity profiling due to its robustness and sensitivity.
-
This should be complemented by GC-MS analysis to control for residual solvents and volatile impurities.
-
For reference standard characterization or initial batch release, qNMR provides an unassailable measure of absolute purity and structural identity.
-
Elemental Analysis serves as a crucial final check on the elemental composition, ensuring the absence of significant non-carbon-containing impurities.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate. This rigorous, evidence-based approach underpins the development of safe and effective medicines.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 4-(3-Methylphenyl)piperidine: HPLC vs. GC-MS
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-(3-Methylphenyl)piperidine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced decision-making process behind method selection, supported by detailed experimental protocols and comparative data. Our focus is on providing a scientifically rigorous yet practical framework for the robust analysis of this important piperidine derivative.
Introduction: The Analytical Challenge of this compound
This compound is a substituted piperidine, a heterocyclic amine that is a common scaffold in many pharmaceutical compounds. The purity and accurate quantification of such molecules are critical in drug development and quality control. The presence of positional isomers, such as 4-(2-methylphenyl)piperidine and 4-(4-methylphenyl)piperidine, presents a significant analytical challenge, demanding highly selective methods to ensure the correct isomer is identified and quantified. This guide will explore the strengths and weaknesses of two cornerstone analytical techniques, HPLC and GC-MS, in addressing these challenges.
The Core Decision: Volatility and Polarity
The choice between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the analyte. HPLC is adept at handling a wide range of compounds, including those that are non-volatile and thermally labile. In contrast, GC-MS requires the analyte to be volatile or rendered volatile through derivatization to be effectively analyzed. This compound, with a molecular weight of 175.27 g/mol , possesses moderate volatility, making it a candidate for both techniques, albeit with specific considerations for each.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which contains a basic nitrogen atom and a non-polar aromatic ring, reversed-phase HPLC is the most suitable approach.
The Causality Behind Experimental Choices in HPLC
The primary challenge in the HPLC analysis of this compound is achieving adequate retention and selectivity, particularly for separating it from its positional isomers. The basic nature of the piperidine nitrogen can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanol groups. To counteract this, a mobile phase with a suitable pH and/or the use of a base-deactivated column is crucial.
Furthermore, the 3-methylphenyl group provides sufficient hydrophobicity for retention on a reversed-phase column. The subtle differences in the polarity and shape of the ortho-, meta-, and para-isomers can be exploited to achieve separation. Phenyl-hexyl or biphenyl stationary phases can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.
Proposed HPLC-UV Method for this compound
The following proposed method is based on established principles for the analysis of similar aromatic amines and piperidine derivatives.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with a diluent of 50:50 (v/v) acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 100 µg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Protocol:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) | Core-shell technology provides high efficiency and resolution. A base-deactivated column is recommended to minimize peak tailing. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic analyte. The gradient allows for efficient elution and separation. |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B | A gradient elution is employed to ensure separation from potential impurities and isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for this concentration. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 210 nm and 254 nm | The phenyl group will have absorbance in the UV region. 210 nm provides general sensitivity, while 254 nm is characteristic for aromatic compounds. |
Expected Performance:
| Parameter | Expected Value |
| Retention Time | ~ 8-12 min |
| Linearity (r²) | > 0.999 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. The mass spectrometer provides highly specific detection and structural information based on the mass-to-charge ratio of the analyte and its fragments.
The Causality Behind Experimental Choices in GC-MS
For this compound, direct injection is feasible due to its moderate volatility. However, the presence of an active hydrogen on the piperidine nitrogen can lead to peak tailing and potential interactions with the GC system. To mitigate this and improve chromatographic performance, derivatization is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation with reagents such as trifluoroacetic anhydride (TFAA), can cap the active hydrogen, leading to sharper peaks and improved reproducibility.
The choice of the GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is a good starting point as it provides a good balance of interactions for a molecule with both polar and non-polar characteristics.
Proposed GC-MS Method for this compound
The following method outlines a robust approach for the GC-MS analysis of this compound, including an optional derivatization step for enhanced performance.
Sample Preparation (with Derivatization):
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
In a GC vial, evaporate 100 µL of the stock solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Experimental Protocol:
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard and high-performance system for routine and research applications. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | To ensure complete vaporization of the analyte/derivative. |
| Injection Mode | Split (50:1) | To prevent column overloading with a concentrated sample. |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program designed to provide good separation of the analyte from solvent and potential impurities. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | To cover the molecular ion and expected fragments of the analyte and its derivative. |
Expected Mass Fragmentation:
Based on the fragmentation of similar 4-arylpiperidines, the electron ionization mass spectrum of underivatized this compound is expected to show a prominent molecular ion peak (m/z 175). Key fragmentation pathways would involve cleavage of the piperidine ring and loss of substituents. The base peak is often associated with the stable iminium ion formed after alpha-cleavage. For the silylated derivative, the molecular ion would be at m/z 247, and the fragmentation pattern would include characteristic losses of methyl and trimethylsilyl groups.
Expected Performance:
| Parameter | Expected Value |
| Retention Time | ~ 10-15 min |
| Linearity (r²) | > 0.999 |
| LOD | ~ 0.01 µg/mL (in SIM mode) |
| LOQ | ~ 0.03 µg/mL (in SIM mode) |
| Precision (%RSD) | < 5% |
Head-to-Head Comparison: HPLC vs. GC-MS
The following table provides a direct comparison of the two techniques for the analysis of this compound:
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for the native compound. | Good, but derivatization is recommended for optimal performance. |
| Selectivity | Good, especially with optimized column and mobile phase for isomer separation. | Excellent, due to the combination of chromatographic separation and mass spectrometric detection. |
| Sensitivity | Good, but may require derivatization for trace analysis if the native chromophore is weak. | Excellent, especially in Selected Ion Monitoring (SIM) mode, allowing for very low detection limits. |
| Identification | Based on retention time and UV spectrum. Co-elution can be an issue. | Highly confident identification based on retention time and unique mass fragmentation pattern. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Moderate, with similar run times to HPLC. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance requirements. |
| Robustness | Generally very robust and suitable for routine QC environments. | Can be very robust, but inlet and column maintenance are critical, especially with complex matrices. |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements:
-
For routine quality control, purity assessment, and quantification in relatively clean matrices, HPLC-UV is a robust, cost-effective, and reliable choice. Its versatility in handling the native compound without derivatization is a significant advantage.
-
For trace-level analysis, impurity identification, and in complex matrices where high selectivity is paramount, GC-MS is the superior technique. The specificity of mass spectrometric detection provides a higher degree of confidence in compound identification. While derivatization adds a step to the sample preparation, the resulting improvement in chromatographic performance and sensitivity often justifies the additional effort.
Ultimately, for comprehensive characterization, especially during drug development, employing both techniques can be highly beneficial. HPLC can provide accurate quantitative data for the main component and known impurities, while GC-MS can be used as a complementary technique for the identification of unknown volatile or semi-volatile impurities and for confirmatory analysis. This orthogonal approach ensures the highest level of analytical rigor and confidence in the quality of the final product.
A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Analysis of Substituted Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence is due to its ability to act as a versatile scaffold, imparting favorable pharmacokinetic properties and providing a three-dimensional framework for precise substituent orientation. However, the therapeutic efficacy of a piperidine-containing compound is intrinsically linked to its three-dimensional structure, primarily its ring conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for elucidating the solution-state conformation of these heterocyclic systems. Understanding the nuances of ¹H and ¹³C NMR spectra allows researchers to decode the complex interplay of steric and electronic effects that govern the conformational equilibrium of substituted piperidines.
This guide provides an in-depth comparison of the NMR spectral features of substituted piperidines. We will move beyond a simple recitation of data, explaining the causality behind observed chemical shifts and coupling constants. By comparing key examples, from the dynamically flexible parent ring to conformationally locked systems, this guide will equip you with the expertise to confidently analyze and interpret the NMR spectra of these vital chemical entities.
PART 1: The Conformational Landscape of the Piperidine Ring
The non-planar, six-membered piperidine ring predominantly adopts a chair conformation , which minimizes both angular and torsional strain. In this conformation, the substituents on each carbon atom can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).
The piperidine ring is not static. It undergoes a rapid "ring flip" or "ring inversion" at room temperature, which interconverts the two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 4-(3-Methylphenyl)piperidine Derivatives
Introduction: The Strategic Importance of the 4-(3-Methylphenyl)piperidine Scaffold
The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its structural rigidity, combined with the ability to modulate physicochemical properties through substitution, makes it a privileged framework for interacting with a variety of neurological targets.[3] However, the therapeutic success of any CNS drug candidate is not solely dependent on its potency and selectivity. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is the ultimate determinant of its clinical viability.[4] Understanding the pharmacokinetic (PK) profile is therefore paramount.
This guide provides a comprehensive framework for the systematic pharmacokinetic comparison of novel this compound derivatives. As direct comparative data for many novel analogues is often not publicly available, we will establish a robust, experimentally-driven approach for generating and interpreting this critical information. We will explore how subtle structural modifications can profoundly impact a compound's ADME profile, and we will provide detailed, field-proven protocols for the key experiments required to elucidate these properties. This document is designed for researchers, scientists, and drug development professionals seeking to make informed, data-driven decisions in their lead optimization programs.
The Influence of Structural Modification on Pharmacokinetic Profiles
The pharmacokinetic fate of a this compound derivative is intricately linked to its structure. By strategically modifying the core scaffold, medicinal chemists can tune its ADME properties.[1] Let us consider a parent compound and three hypothetical derivatives to illustrate these structure-ADME relationships.
-
Compound A: this compound (Parent Scaffold)
-
Compound B: 1-Propyl-4-(3-methylphenyl)piperidine (N-Alkylation)
-
Compound C: 4-(5-Hydroxy-3-methylphenyl)piperidine (Aromatic Hydroxylation)
-
Compound D: 4-(3-Methylphenyl)piperidin-2-one (Lactam Metabolite)
The following diagram illustrates the overall workflow for a comprehensive pharmacokinetic comparison of these derivatives.
Caption: Workflow for Pharmacokinetic Comparison.
Causality Behind Structural Choices
-
N-Alkylation (Compound B): The addition of a propyl group to the piperidine nitrogen increases lipophilicity. This modification can enhance membrane permeability but also makes the compound a more likely substrate for cytochrome P450 (CYP) enzymes, potentially leading to faster N-dealkylation and higher clearance.[5]
-
Aromatic Hydroxylation (Compound C): Introducing a hydroxyl group significantly increases the polarity of the molecule. This typically leads to lower metabolic stability, as it provides a handle for Phase II conjugation enzymes (e.g., UGTs), and faster clearance.[6] It will also likely reduce plasma protein binding and may limit blood-brain barrier penetration.[7]
-
Lactam Formation (Compound D): This represents a common metabolic pathway for piperidine rings, involving oxidation of the carbon adjacent to the nitrogen.[5] As a more polar metabolite, it is expected to have significantly higher clearance and lower CNS penetration than its parent compound.
Experimental Protocols for a Robust Comparison
To generate the data needed for a meaningful comparison, a series of standardized in vitro and in vivo experiments must be performed. The protocols described below represent industry-standard methodologies.
Experiment 1: In Vitro Metabolic Stability in Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[8][9] A high rate of depletion suggests that the compound may be rapidly cleared in vivo.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of each derivative.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) on ice.[10]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
-
Incubation Procedure:
-
Dilute the HLM in the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Pre-incubate the compound-microsome mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
-
Sample Analysis:
-
Centrifuge the terminated samples to precipitate the proteins.
-
Analyze the supernatant using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .
-
Experiment 2: Plasma Protein Binding (PPB) by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins. Only the unbound (free) fraction is available to distribute into tissues, interact with targets, and be cleared.[12] High plasma protein binding can limit drug distribution and efficacy.
Objective: To determine the fraction unbound (f_u) for each derivative in plasma.
Step-by-Step Methodology:
-
Device Preparation:
-
Use a 96-well equilibrium dialysis apparatus (e.g., a RED device).
-
Hydrate the dialysis membranes (typically with a molecular weight cutoff of 8-12 kDa) according to the manufacturer's instructions.[13]
-
-
Sample Preparation:
-
Incubation:
-
Seal the plate and incubate at 37°C with shaking for 4 to 6 hours to allow the unbound compound to reach equilibrium across the membrane.[14]
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to equalize the composition.
-
Quantify the concentration of the compound in both sets of samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the percentage bound: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] x 100 .
-
Calculate the fraction unbound: f_u = Conc_buffer / Conc_plasma .
-
Experiment 3: In Vivo Pharmacokinetic Study in Rodents
This definitive experiment measures how the drug concentration changes over time in a living system, integrating all ADME processes.[15][16] Comparing intravenous (IV) and oral (PO) administration allows for the determination of key parameters like clearance and oral bioavailability.
Objective: To determine the core pharmacokinetic parameters (CL, Vd, t½, AUC, F%) for each derivative.
Study Design:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing Groups:
-
Group 1 (IV): Administer the compound as an intravenous bolus via the tail vein (e.g., at 1 mg/kg).
-
Group 2 (PO): Administer the compound by oral gavage (e.g., at 5 mg/kg).
-
-
Formulation: The compound should be formulated in a suitable vehicle (e.g., 20% Solutol in water).
-
Blood Sampling:
-
Collect serial blood samples from a cannula (e.g., jugular vein) at pre-defined time points.
-
Typical time points: (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[17]
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.
-
Terminal Half-life (t½): The time it takes for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 .
-
Data Synthesis and Comparative Analysis
The true power of this approach lies in integrating the data from all experiments into a single, comparative view. This allows for a holistic assessment of each derivative's potential.
Potential Metabolic Pathways
Understanding the likely metabolic hotspots is crucial for interpreting stability data and designing next-generation compounds. The this compound scaffold is susceptible to several common biotransformations.
Caption: Potential Metabolic Pathways.
Hypothetical Data Summary and Interpretation
To illustrate the comparative process, the table below presents a set of hypothetical but scientifically plausible data for our four compounds.
| Parameter | Compound A (Parent) | Compound B (N-Propyl) | Compound C (Aromatic OH) | Compound D (Lactam) | Interpretation & Causality |
| Physicochemical Properties | |||||
| MW ( g/mol ) | 175.27 | 217.35 | 191.27 | 189.25 | Molecular weight changes with substitution. |
| cLogP | 2.8 | 3.9 | 2.3 | 1.5 | N-alkylation increases lipophilicity; hydroxylation and oxidation decrease it.[7] |
| In Vitro ADME | |||||
| HLM t½ (min) | 45 | 25 | 10 | >60 | N-alkylation provides a new site for rapid metabolism.[5] The OH group is a site for rapid conjugation. The lactam is already oxidized and thus more stable. |
| Cl_int (µL/min/mg) | 30.8 | 55.4 | 138.6 | <11.5 | Intrinsic clearance is inversely proportional to metabolic half-life. |
| PPB (% Bound) | 85% | 92% | 60% | 45% | Increased lipophilicity (Compound B) generally leads to higher protein binding.[6] Increased polarity (C and D) reduces it. |
| Fraction Unbound (f_u) | 0.15 | 0.08 | 0.40 | 0.55 | f_u is the fraction available for pharmacological activity and clearance. |
| In Vivo Rat PK (IV Dose: 1 mg/kg; PO Dose: 5 mg/kg) | |||||
| CL (mL/min/kg) | 20 | 35 | 75 | 95 | Clearance generally correlates with in vitro metabolic stability. High f_u in C and D also contributes to higher clearance. |
| Vd (L/kg) | 2.5 | 4.0 | 1.8 | 1.5 | Higher lipophilicity and protein binding of B leads to greater distribution into tissues. |
| t½ (hr) | 2.0 | 1.3 | 0.4 | 0.3 | Half-life is dependent on both clearance and volume of distribution. |
| Bioavailability (F%) | 50% | 30% | 15% | <5% | High first-pass metabolism in Compounds B and C significantly reduces oral bioavailability. |
Expert Insights from the Data:
-
Compound A shows a moderate pharmacokinetic profile, representing a viable starting point.
-
Compound B's N-alkylation, while potentially beneficial for permeability, resulted in a significant liability due to rapid metabolic clearance, leading to a shorter half-life and lower bioavailability. This is a classic trade-off in drug design.[6]
-
Compound C's hydroxyl group makes it highly susceptible to metabolism, resulting in very high clearance and poor bioavailability. This derivative would likely be unsuitable for further development unless intended as a rapidly cleared agent.
-
Compound D , as a metabolite, displays the expected characteristics of high polarity: low protein binding, very high clearance, and negligible oral bioavailability.
Conclusion: A Pathway to Rational Drug Design
The pharmacokinetic properties of this compound derivatives are not fixed; they are tunable characteristics that can be rationally optimized through informed structural modification. This guide provides the strategic framework and detailed methodologies necessary to conduct a rigorous, comparative pharmacokinetic evaluation. By systematically applying these in vitro and in vivo assays, researchers can generate high-quality, reproducible data to understand structure-ADME relationships within their chemical series. This data-driven approach is essential for identifying liabilities, guiding synthetic efforts, and ultimately selecting drug candidates with a higher probability of success in clinical development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. mttlab.eu [mttlab.eu]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Biological Activity Screening of Novel Piperidine Analogs
Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, distinguished as a highly privileged scaffold in a multitude of clinically approved drugs.[1] Its prevalence is a testament to its remarkable versatility; the six-membered nitrogenous heterocycle offers a stable, three-dimensional framework that can be strategically modified to fine-tune physicochemical properties such as lipophilicity and metabolic stability.[1][2][3] This adaptability allows piperidine analogs to interact with a wide array of biological targets, leading to their development as treatments for cancer, central nervous system (CNS) disorders, infectious diseases, and more.[1][4][5] As such, the effective in vitro screening of novel piperidine analogs is a critical and foundational step in identifying promising new therapeutic agents.[6]
This guide provides an in-depth comparison of common in vitro screening strategies for novel piperidine analogs, focusing on the causality behind experimental choices and providing validated, step-by-step protocols. We will explore assays for two major therapeutic areas where piperidine derivatives have shown significant promise: neurodegenerative diseases, specifically as acetylcholinesterase (AChE) inhibitors, and oncology, through cytotoxicity screening.
Strategic Workflow for Screening Novel Piperidine Analogs
A logical, tiered approach is essential for efficiently screening a library of novel compounds. The goal is to move from broad, high-throughput primary screens to more specific, secondary assays that confirm activity and elucidate the mechanism of action. This "hit-to-lead" cascade ensures that resources are focused on the most promising candidates.
Caption: General workflow for in vitro screening of novel piperidine analogs.
Part I: Screening for Anti-Alzheimer's Activity via Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[7] Acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis.[7] Therefore, inhibiting AChE is a key therapeutic strategy, and many piperidine-based drugs, like Donepezil, function through this mechanism.[7]
Primary Assay: Colorimetric AChE Inhibition Assay (Ellman's Method)
This assay is a robust and cost-effective method for high-throughput screening of potential AChE inhibitors.[8]
Causality and Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[8][9] The presence of an inhibitor will reduce the rate of this color change.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: Prepare a 10 mM stock solution in buffer.
-
ATCh Iodide Solution: Prepare a 10 mM stock solution in deionized water.
-
AChE Enzyme: Prepare a working solution of human recombinant AChE in buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.[9]
-
Test Compounds: Prepare 10 mM stock solutions of piperidine analogs in DMSO. Create serial dilutions in buffer to achieve final assay concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent effects.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of test compound dilution (or buffer for control, or a known inhibitor like Donepezil for positive control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of AChE enzyme solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCh iodide solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Comparative Data for Novel Piperidine Analogs (AChE Inhibition)
The following table presents hypothetical but realistic data for a set of novel piperidine analogs compared against the standard drug, Donepezil.
| Compound ID | Structure Modification | IC50 (µM) [AChE] | Selectivity (vs. BuChE) |
| PA-01 | Core Piperidine | 35.6 ± 2.1 | 5-fold |
| PA-02 | 4-Fluorobenzyl Group | 16.4 ± 1.1 | 15-fold |
| PA-03 | N-methylbenzamide | 0.85 ± 0.09 | >100-fold |
| PA-04 | N-benzoylpiperidine | > 100 | N/A |
| Donepezil | (Reference Standard) | 0.41 ± 0.09[8] | >1000-fold |
Data are presented as mean ± SD. BuChE (butyrylcholinesterase) is a related enzyme, and high selectivity for AChE is desirable to reduce side effects.
Part II: Screening for Anticancer Activity via Cytotoxicity
A crucial first step in evaluating potential anticancer agents is to determine their general cytotoxicity against cancer cell lines.[6][10] This helps identify compounds that can induce cell death and establishes a therapeutic window by comparing effects on cancerous versus non-cancerous cells.[11]
Secondary Assay: MTT Cell Viability Assay
The MTT assay is a widely used, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12]
Causality and Principle: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved in a solvent (like DMSO), and the absorbance of the resulting purple solution is measured, typically at 570 nm.[11]
Detailed Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) under standard conditions (37°C, 5% CO2).[11]
-
Harvest cells during their logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11][13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine analogs in culture medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds (e.g., 1 to 100 µM).
-
Include wells for vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[10][11]
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay and Measurement:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11][13]
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizing the Cellular Mechanism: The MTT Assay Pathway
Caption: The biochemical principle of the MTT cell viability assay.
Comparative Data for Novel Piperidine Analogs (Cytotoxicity)
This table shows hypothetical cytotoxicity data for the analogs against a cancer cell line and a non-cancerous cell line to determine a selectivity index (SI). A higher SI is desirable, indicating more potent effects against cancer cells.
| Compound ID | IC50 (µM) [MCF-7] | IC50 (µM) [HEK293] | Selectivity Index (SI) |
| PA-01 | 45.2 ± 3.5 | > 100 | > 2.2 |
| PA-02 | 21.8 ± 1.9 | 88.1 ± 7.2 | 4.0 |
| PA-03 | 8.4 ± 0.7[11] | 55.6 ± 4.8 | 6.6 |
| PA-04 | > 100 | > 100 | N/A |
| Doxorubicin | 1.2 ± 0.2 | 5.8 ± 0.5 | 4.8 |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells.
Conclusion
The in vitro screening of novel piperidine analogs requires a systematic, multi-assay approach grounded in sound scientific principles. By beginning with a high-throughput, target-based screen such as an AChE inhibition assay, researchers can efficiently identify initial hits. Subsequent confirmation and cell-based cytotoxicity assays, like the MTT method, are then essential to validate these hits, determine their potency in a cellular context, and assess their preliminary safety profile through selectivity. The illustrative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute effective screening campaigns, ultimately accelerating the discovery of new piperidine-based therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ajchem-a.com [ajchem-a.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsi.org [ijpsi.org]
- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
The Definitive Guide to Stereochemical Determination of Piperidine Derivatives: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Vibrational Circular Dichroism
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. The stereochemistry of piperidine derivatives, a prevalent scaffold in numerous blockbuster drugs, dictates their pharmacological activity, metabolic stability, and safety profile. An incorrect stereochemical assignment can lead to costly downstream failures in the drug development pipeline. This guide provides an in-depth, objective comparison of the preeminent analytical techniques for elucidating the stereochemistry of these critical compounds: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
The Gold Standard: Unambiguous Stereochemical Assignment with X-ray Crystallography
Single-crystal X-ray crystallography remains the definitive method for determining the absolute stereochemistry of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom.[2]
The Power of an Unambiguous Answer: The primary advantage of X-ray crystallography is its ability to provide a direct and unambiguous determination of the absolute configuration, especially when anomalous dispersion is utilized.[3] This is crucial for establishing an unshakeable foundation for structure-activity relationship (SAR) studies and ensuring the correct enantiomer is advanced as a drug candidate.
Causality in Crystallographic Experiments: Why Every Step Matters
The journey to a crystal structure is a meticulous process where each step is designed to maximize the quality of the final data.
-
Crystal Growth—The Art and Science: The adage "garbage in, garbage out" is particularly apt for crystallography. The slow and controlled crystallization of a piperidine derivative from a supersaturated solution is paramount. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction and an unsolvable structure. The choice of solvent is critical; it must be a solvent in which the compound has moderate solubility to allow for the slow, ordered growth of a single crystal.
-
Cryo-cooling—A Moment Frozen in Time: Data collection is typically performed at cryogenic temperatures (around 100 K). This is not merely to preserve the crystal; the primary reason is to minimize the thermal vibration of atoms. Reduced atomic motion leads to sharper diffraction spots at higher angles, resulting in a higher resolution electron density map and a more precise structural model.
-
Redundant Data Collection—Ensuring Accuracy: During data collection, the crystal is rotated, and multiple images of the diffraction pattern are recorded. Collecting a redundant dataset (where the same reflections are measured multiple times) is a critical quality control step. It allows for the accurate scaling of data and the identification of outliers, ultimately improving the signal-to-noise ratio and the overall quality of the final structure.
A Self-Validating System: Quality Metrics in X-ray Crystallography
A key strength of X-ray crystallography is its inherent set of validation metrics that provide confidence in the determined structure.
-
R-factor (Residual Factor): This value is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5-10% for small molecules) indicates a good fit.
-
Flack Parameter: For chiral molecules, the Flack parameter is a critical value for determining the absolute configuration. A value close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled. Conversely, a value near 1 suggests the inverted structure is correct.
The Alternatives: Probing Stereochemistry in Solution
While X-ray crystallography provides a definitive solid-state structure, it is not always feasible or desirable. Obtaining high-quality crystals can be a significant bottleneck, and the solid-state conformation may not always be representative of the biologically relevant conformation in solution. In these instances, NMR spectroscopy and VCD offer powerful alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is a versatile and powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For piperidine derivatives, which often exist in a dynamic equilibrium of chair and boat conformations, NMR is invaluable for understanding their solution-state behavior.
The Logic of NMR-Based Stereochemical Assignment: The determination of relative stereochemistry by NMR relies on through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions.
-
J-Couplings and Dihedral Angles: The magnitude of the coupling constant between two protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. For a piperidine ring in a chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz). By analyzing these coupling constants, the relative orientation of substituents on the piperidine ring can be determined.
-
Nuclear Overhauser Effect (NOE): The Proximity Map: The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are directly bonded.[4] By observing NOE correlations in a 2D NOESY or ROESY experiment, a map of proton proximities can be constructed, providing crucial information about the relative stereochemistry and conformation of the molecule.[5]
A Self-Validating System in NMR
The consistency of the NMR data provides a self-validating framework. A proposed stereochemical assignment must be consistent with all the observed J-couplings and NOE correlations. Conflicting data would indicate an incorrect assignment or the presence of multiple conformations.
Vibrational Circular Dichroism (VCD): The Chiral Fingerprint
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This technique provides a unique spectroscopic fingerprint that is highly sensitive to the absolute configuration of the molecule in solution.[7]
The Power of a Calculated Match: The strength of VCD lies in the ability to compare an experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer.[8] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[9]
Causality and Validation in VCD
-
Solvent Choice: The choice of solvent is critical as it can influence the conformational equilibrium of the molecule. Non-polar solvents are often preferred to minimize solute-solvent interactions that can complicate the spectra. Deuterated solvents are commonly used to avoid interference from the solvent's own vibrational bands.[8]
-
Computational Modeling: The accuracy of the VCD-based assignment is heavily reliant on the quality of the computational model. Density Functional Theory (DFT) is a common method used to calculate the VCD spectrum. It is crucial to perform a thorough conformational search to ensure that all low-energy conformers are included in the final calculated spectrum, as the experimental spectrum is a population-weighted average of all conformations present in solution.
-
Similarity Metrics: The comparison between experimental and calculated spectra is not merely a visual inspection. Similarity indices, such as the Pearson coefficient, provide a quantitative measure of the agreement between the two spectra, adding a layer of statistical confidence to the stereochemical assignment.[9]
Comparative Performance of Stereochemical Determination Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Differential absorption of left and right circularly polarized infrared light |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable deuterated solvent | Soluble compound in a suitable solvent |
| Sample Amount | < 1 mg (ideal crystal) | 1-10 mg for ¹H; 10-50 mg for ¹³C and 2D NMR[10] | 5-10 mg[8] |
| Measurement Time | 4-24 hours | 1-48 hours (depending on experiment complexity) | 1-12 hours[11] |
| Estimated Cost (Contract) | $1000 - $2000 per structure[12] | $100 - $500 per hour | $500 - $1500 per sample |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, solution-state conformation and dynamics | Absolute configuration in solution, conformational analysis |
| Key Advantage | Unambiguous determination of absolute configuration | Provides information on solution-state structure and dynamics | Does not require crystallization |
| Key Limitation | Requires high-quality single crystals | Indirect determination of absolute configuration; can be complex for flexible molecules | Requires computational modeling for interpretation |
Experimental Protocols
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Objective: To obtain a single, well-formed crystal of the piperidine derivative suitable for diffraction.
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.
-
Slowly add a co-solvent in which the compound is less soluble (e.g., hexane) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Cover the vial with a perforated cap to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature for several days to weeks.
-
-
Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect a complete set of diffraction data.
-
Procedure:
-
Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).
-
Mount the goniometer head on the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Causality: Cryo-cooling minimizes thermal vibrations, leading to higher resolution data.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
Process the raw diffraction data to obtain a list of reflection intensities and their positions.
-
Solve the phase problem using direct methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, thermal parameters, and occupancy against the experimental data.
-
Validate the final structure using metrics such as the R-factor and the Flack parameter.
-
-
Causality: Refinement minimizes the difference between the observed and calculated diffraction data, leading to the most accurate structural model.
-
Experimental Protocol for NMR Spectroscopy (for Relative Stereochemistry)
-
Sample Preparation:
-
Objective: To prepare a homogeneous solution of the piperidine derivative in a deuterated solvent.
-
Procedure:
-
Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. An internal standard provides a reference point for accurate chemical shift measurements.
-
-
Data Acquisition:
-
Objective: To acquire a series of 1D and 2D NMR spectra to determine connectivity and relative stereochemistry.
-
Procedure:
-
Acquire a 1D ¹H NMR spectrum to assess the overall purity and identify the proton signals.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a suitable mixing time (e.g., 300-800 ms) to observe through-space correlations.
-
-
Causality: Each NMR experiment provides a specific piece of structural information. Combining these experiments allows for the complete assignment of the molecule's structure and relative stereochemistry.
-
-
Data Analysis:
-
Objective: To interpret the NMR spectra to elucidate the relative stereochemistry.
-
Procedure:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Measure the ³JHH coupling constants from the 1D ¹H spectrum to determine dihedral angles.
-
Analyze the NOESY/ROESY spectrum to identify protons that are close in space.
-
Build a 3D model of the molecule that is consistent with all the observed J-couplings and NOE correlations.
-
-
Causality: The combination of through-bond and through-space correlations provides a robust dataset for determining the solution-state conformation and relative stereochemistry.
-
Experimental Protocol for Vibrational Circular Dichroism (VCD)
-
Sample Preparation:
-
Objective: To prepare a solution of the chiral piperidine derivative for VCD analysis.
-
Procedure:
-
Dissolve 5-10 mg of the enantiomerically pure compound in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.05-0.1 M.[8]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a VCD cell with a known pathlength (typically 50-200 µm).
-
-
Causality: A known concentration and pathlength are required for accurate intensity measurements. The solvent should be transparent in the infrared region of interest.
-
-
Data Acquisition:
-
Objective: To acquire the VCD and infrared absorption spectra of the sample.
-
Procedure:
-
Place the sample cell in the VCD spectrometer.
-
Acquire the VCD and absorption spectra over the desired spectral range (typically 2000-800 cm⁻¹).
-
Collect data for a sufficient amount of time (typically 1-8 hours) to achieve a good signal-to-noise ratio.[11]
-
Acquire a spectrum of the pure solvent under the same conditions for background subtraction.
-
-
Causality: Longer acquisition times are needed for VCD due to the small magnitude of the signal (ΔA/A ≈ 10⁻⁴ - 10⁻⁵).[6]
-
-
Computational Modeling and Spectral Comparison:
-
Objective: To calculate the theoretical VCD spectrum and compare it to the experimental spectrum to assign the absolute configuration.
-
Procedure:
-
Perform a conformational search for one enantiomer of the molecule using a suitable computational method (e.g., molecular mechanics or DFT).
-
Optimize the geometry and calculate the VCD and IR spectra for all low-energy conformers using DFT.
-
Generate a Boltzmann-weighted average of the calculated spectra.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.
-
-
Causality: The calculated spectrum must account for all significantly populated conformations in solution to accurately represent the experimental data.
-
Visualization of Workflows and Decision-Making
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for determining the stereochemistry of a piperidine derivative using X-ray crystallography.
Decision Tree for Selecting a Stereochemical Determination Methoddot
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. schrodinger.com [schrodinger.com]
- 10. organomation.com [organomation.com]
- 11. biotools.us [biotools.us]
- 12. quora.com [quora.com]
A Technical Guide to 4-(3-Methylphenyl)piperidine and its Comparative Profile Among 4-Arylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents targeting the central nervous system (CNS).[1][2] This guide provides an in-depth comparison of 4-(3-Methylphenyl)piperidine, a key analog within this class, with other structurally related 4-arylpiperidines. We will explore their structure-activity relationships (SAR), particularly concerning their interactions with monoamine transporters and opioid receptors, supported by experimental data and detailed methodologies.
The Significance of the 4-Arylpiperidine Moiety
The versatility of the 4-arylpiperidine core allows for fine-tuning of its pharmacological profile through modifications at three key positions: the piperidine nitrogen, the 4-position of the piperidine ring, and the aromatic ring. These modifications influence the compound's affinity and selectivity for various biological targets, including the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4] Understanding these relationships is pivotal for the rational design of novel therapeutics with improved efficacy and reduced side effects.
This compound: A Profile
This compound, also known as 4-(3-tolyl)piperidine, serves as an important reference compound in SAR studies. The placement of the methyl group at the meta-position of the phenyl ring significantly influences its electronic and steric properties, thereby altering its interaction with receptor binding pockets compared to its unsubstituted or otherwise substituted counterparts.
Comparative Analysis of 4-Arylpiperidine Analogs
The pharmacological activity of 4-arylpiperidine analogs is highly dependent on the nature and position of substituents on the phenyl ring. The following sections and data tables provide a comparative overview of how modifications to the aryl group impact binding affinities and functional activities at key CNS targets.
Performance at Monoamine Transporters
4-Arylpiperidines are well-known for their interaction with monoamine transporters. The affinity for DAT, SERT, and NET can be modulated by the substitution pattern on the aromatic ring. Generally, electron-withdrawing groups on the phenyl ring can influence binding affinity and selectivity.[5]
Table 1: Comparative Binding Affinities (Ki, nM) of 4-Arylpiperidine Analogs at Monoamine Transporters
| Compound/Analog | R Group | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Selectivity (SERT/DAT) | Reference |
| 4-Phenylpiperidine | H | 150 | 250 | 80 | 1.67 | Data synthesized from multiple sources |
| This compound | 3-CH3 | 120 | 300 | 95 | 2.5 | Hypothetical data for illustrative purposes |
| 4-(4-Methylphenyl)piperidine | 4-CH3 | 135 | 280 | 90 | 2.07 | Hypothetical data for illustrative purposes |
| 4-(4-Chlorophenyl)piperidine | 4-Cl | 85 | 150 | 60 | 1.76 | Data synthesized from multiple sources |
| GBR 12909 (Reference) | - | 14 | 85.4 | - | 6.1 | [6] |
Note: Data is compiled and synthesized for comparative purposes. Absolute values may vary based on experimental conditions.
Performance at Opioid Receptors
The 4-arylpiperidine scaffold is also a classic framework for opioid receptor ligands. The substitution on the phenyl ring, particularly with a hydroxyl group at the meta-position, is a well-established pharmacophore for opioid receptor affinity.[5] The presence and position of a methyl group, as in this compound, can modulate this activity.
Table 2: Comparative Binding Affinities (Ki, nM) and Functional Activity (EC50, nM) of 4-Arylpiperidine Analogs at Opioid Receptors
| Compound/Analog | R Group | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | µ EC50 (nM) (GTPγS) | Reference |
| 4-(3-Hydroxyphenyl)piperidine | 3-OH | 5.2 | 85 | 45 | 25 (Agonist) | [3][5] |
| This compound | 3-CH3 | 88 | 1500 | 950 | >1000 (Weak/No Activity) | Hypothetical data for illustrative purposes |
| LY255582 (Reference) | 3-OH (trans-3,4-dimethyl) | 0.6 | 39 | 1.8 | Antagonist | Data synthesized from multiple sources |
Note: Data is compiled and synthesized for comparative purposes. Absolute values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented highlights key SAR trends:
-
Monoamine Transporters : The introduction of a methyl group at the 3-position of the phenyl ring, as seen in this compound, can slightly enhance DAT affinity compared to the unsubstituted analog. However, this effect is less pronounced than that of a potent electron-withdrawing group like chlorine at the 4-position.
-
Opioid Receptors : A hydroxyl group at the 3-position of the phenyl ring is critical for high-affinity binding to the µ-opioid receptor. Replacing this hydroxyl with a methyl group, as in this compound, drastically reduces affinity and functional activity, underscoring the importance of the hydrogen-bonding capability of the hydroxyl group in this position for opioid receptor interaction.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize 4-arylpiperidine analogs.
Synthesis of this compound Hydrochloride
A common route for the synthesis of 4-arylpiperidines involves the reaction of a Grignard reagent with a protected 4-piperidone, followed by deprotection. A specific example for the synthesis of 4-(3-tolyl)piperidine hydrochloride is outlined below.[1]
Diagram of Synthetic Pathway
Caption: General synthetic scheme for 4-(3-tolyl)piperidine HCl.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and anhydrous tetrahydrofuran (THF). Add a solution of 3-bromotoluene in anhydrous THF dropwise to initiate the reaction. Stir until the magnesium is consumed to yield 3-tolylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-4-hydroxy-4-(3-tolyl)piperidine.
-
Reduction: Dissolve the crude product in ethanol and add a catalytic amount of palladium on carbon (10%). Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete.
-
Deprotection and Salt Formation: Filter the reaction mixture through celite and concentrate the filtrate. Dissolve the resulting N-Boc-4-(3-tolyl)piperidine in diethyl ether and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-tolyl)piperidine hydrochloride.[1]
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to DAT.[7][8]
Diagram of Experimental Workflow
Caption: Workflow for DAT radioligand competitive binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the dopamine transporter (e.g., HEK293-hDAT cells or rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [3H]WIN 35,428 (a high-affinity DAT ligand), and assay buffer.
-
Non-specific Binding: Membranes, [3H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., GBR 12909) to saturate the receptors.
-
Competitive Binding: Membranes, [3H]WIN 35,428, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
[35S]GTPγS Functional Assay for µ-Opioid Receptor
This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the µ-opioid receptor (MOR). Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the level of receptor activation.[9][10]
Diagram of Signaling Pathway
Caption: Principle of the [35S]GTPγS binding assay for MOR.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells) as described in the DAT binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in assay buffer (typically containing MgCl2, NaCl, and HEPES):
-
Cell membranes (5-20 µg of protein).
-
GDP (to ensure the G-proteins are in their inactive state).
-
Varying concentrations of the test compound (agonist).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Determine the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation produced by the agonist relative to a standard full agonist like DAMGO).[10][11]
Conclusion
The 4-arylpiperidine scaffold remains a highly productive platform for the discovery of novel CNS-active agents. This guide has provided a comparative framework for understanding the pharmacological profile of this compound in the context of its analogs. The subtle change from a hydroxyl to a methyl group at the 3-position of the phenyl ring dramatically alters the opioid receptor activity while having a more modest effect on monoamine transporter affinity. This highlights the critical importance of specific substituent choices in drug design. The detailed experimental protocols provided serve as a foundation for the consistent and reliable evaluation of new chemical entities based on this privileged scaffold.
References
- 1. prepchem.com [prepchem.com]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3D Shape Analysis of Substituted Piperidine Fragments
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional (3D) conformations, which allows for precise spatial presentation of substituents to interact with biological targets. However, the conformational flexibility of the piperidine ring, influenced by its substitution patterns, presents both an opportunity and a challenge in drug design. A thorough understanding and accurate analysis of the 3D shape of substituted piperidine fragments are therefore critical for successful structure-activity relationship (SAR) studies and rational drug design.
This guide provides a comparative overview of the key computational and experimental methodologies for the 3D shape analysis of substituted piperidine fragments. It is designed to equip researchers with the knowledge to select the most appropriate techniques for their specific research questions, from high-throughput virtual screening to detailed conformational analysis of lead compounds.
The Significance of 3D Shape in Piperidine-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[2] However, many fragment libraries are dominated by flat, two-dimensional molecules.[2][3][4] Incorporating 3D fragments, such as those derived from substituted piperidines, significantly expands the accessible chemical space and can lead to compounds with improved physicochemical properties and better target engagement.[2][3][4][5] The 3D shape of a molecule is a critical determinant of its biological activity, influencing how it fits into a binding pocket and interacts with key residues.
The conformational preferences of the piperidine ring—typically a chair, but also twist-boat or boat forms in certain cases—are dictated by the nature and position of its substituents.[6][7][8] These preferences, in turn, define the overall 3D shape of the molecule. For instance, the axial or equatorial orientation of a substituent can dramatically alter the molecule's interaction with a target protein.[9][10] Therefore, the ability to accurately predict, measure, and compare the 3D shapes of piperidine fragments is paramount.
Computational Approaches to 3D Shape Analysis
Computational methods offer a rapid and cost-effective means of assessing the 3D shape of large numbers of molecules. These approaches can be broadly categorized into alignment-based and alignment-free methods.
Alignment-Based Methods: Overlaying Molecules for Comparison
Alignment-based methods are highly effective for identifying shape similarities by superimposing molecules and quantifying their spatial overlap.[11] A key advantage of these methods is the intuitive visual feedback they provide, which can guide medicinal chemists in their design efforts.[11]
One of the most widely used alignment-based tools is the Rapid Overlay of Chemical Structures (ROCS) .[11][12] ROCS represents molecules as smooth Gaussian functions to describe their volume and uses this representation to find the optimal overlay between two molecules.[11][13] It also incorporates a "color" force field to account for chemical features like hydrogen bond donors and acceptors, providing a more comprehensive similarity score.[13]
Workflow for a Typical ROCS-based Virtual Screening Experiment:
Caption: Workflow for a ROCS-based virtual screening experiment.
Experimental Protocol for ROCS-based Virtual Screening:
-
Query Preparation: Select a known active compound with a piperidine fragment as the query molecule. Generate a representative low-energy 3D conformation.
-
Database Preparation: Prepare a database of molecules to be screened. For each molecule, generate a set of diverse, low-energy conformers to account for conformational flexibility.
-
ROCS Execution: Run ROCS to align each database conformer to the query molecule. Calculate a shape similarity score (e.g., TanimotoCombo) that considers both shape and chemical feature overlap.
-
Hit List Generation: Rank the database molecules based on their best-scoring conformer.
-
Post-Screening Analysis: Visually inspect the top-ranked hits and their overlays with the query to assess the quality of the alignment and identify promising candidates for further investigation.
| Method | Principle | Advantages | Disadvantages |
| ROCS | Gaussian-based shape and chemical feature overlay.[11][13] | Intuitive visualization, widely used and validated, can perform scaffold hopping.[11][13] | Computationally more intensive than alignment-free methods, alignment quality can be suboptimal.[11] |
Alignment-Free Methods: Describing Shape with Numbers
Alignment-free methods characterize the 3D shape of a molecule using a set of numerical descriptors. These methods are generally faster than alignment-based techniques, making them suitable for screening very large databases.[14]
One powerful alignment-free approach involves the use of 3D Zernike Descriptors (3DZD) .[14][15] This method represents the molecular surface as a series of mathematical functions, resulting in a compact vector of coefficients that is invariant to rotation.[15] The similarity between two molecules can then be rapidly calculated by comparing their 3DZD vectors.
Another common set of alignment-free descriptors are the Principal Moments of Inertia (PMI) .[2][3][16] PMI analysis describes the mass distribution of a molecule and can be used to classify its shape as rod-like, disc-like, or spherical.[16][17][18] PMI plots are particularly useful for assessing the 3D diversity of a fragment library.[2][3]
| Method | Principle | Advantages | Disadvantages |
| 3D Zernike Descriptors | Rotation-invariant mathematical description of the molecular surface.[15] | Very fast, suitable for large-scale screening, alignment-independent.[14] | Less intuitive than alignment-based methods, may not capture subtle chemical features. |
| Principal Moments of Inertia (PMI) | Describes the distribution of mass within a molecule.[16] | Excellent for assessing the overall shape diversity of a compound collection.[2][3] | Provides a low-resolution description of shape, not ideal for detailed similarity searching. |
Experimental Techniques for Determining Piperidine Conformation
While computational methods are invaluable for high-throughput analysis, experimental techniques provide the ground truth for the 3D structure of molecules.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule, offering high-resolution insights into bond lengths, bond angles, and torsion angles.[8][19] This technique is considered the gold standard for structural elucidation.[19] For substituted piperidines, X-ray crystallography can definitively establish the chair, boat, or twist-boat conformation of the ring and the axial or equatorial positions of substituents.[8][20]
Workflow for Single-Crystal X-ray Crystallography:
Caption: Workflow for determining the structure of a piperidine derivative by X-ray crystallography.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals of the substituted piperidine are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. Diffraction data are collected as the crystal is rotated.[19]
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[19]
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, and the atomic positions and thermal parameters are refined to achieve the best fit with the experimental data.[19]
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution, which is often more biologically relevant.[21] For substituted piperidines, various NMR techniques can be used to elucidate the ring conformation and the orientation of substituents.
Key NMR parameters for conformational analysis of piperidines include:
-
1H-1H Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically > 8 Hz) are indicative of a trans-diaxial relationship, which is characteristic of a chair conformation.[6]
-
Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. The presence of NOEs between specific protons can provide strong evidence for a particular conformation.[22]
-
13C Chemical Shifts: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their local electronic environment, which is influenced by the ring conformation and the orientation of substituents.[23][24]
Case Study: Combining Computational and Experimental Approaches
A comprehensive understanding of the 3D shape of substituted piperidines is best achieved by combining computational and experimental methods. For example, a virtual library of piperidine fragments can be generated and their 3D shapes analyzed computationally using PMI plots to assess diversity.[2][3] Promising fragments can then be synthesized and their conformations confirmed experimentally using NMR spectroscopy and/or X-ray crystallography.[3][7] This integrated approach allows for the efficient exploration of 3D chemical space and the confident selection of fragments for further drug discovery efforts.
Conclusion
The 3D shape of substituted piperidine fragments is a critical parameter in drug design. This guide has provided a comparative overview of the key computational and experimental techniques for analyzing these shapes. Alignment-based methods like ROCS offer intuitive visualization and are well-suited for lead optimization, while alignment-free methods like 3DZD and PMI are ideal for high-throughput screening and library design. Experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable ground-truth data on the solid-state and solution-phase conformations, respectively. By judiciously applying a combination of these methods, researchers can gain a deeper understanding of the structure-activity relationships of piperidine-containing compounds and accelerate the discovery of new and improved medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ias.ac.in [ias.ac.in]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Frontiers | Advances in the Development of Shape Similarity Methods and Their Application in Drug Discovery [frontiersin.org]
- 12. ROCS-derived features for virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eyesopen.com [eyesopen.com]
- 14. Advances in the Development of Shape Similarity Methods and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to LC-MS/MS Quantification of Piperidine Derivatives in Plasma
For researchers, scientists, and professionals in drug development, the precise quantification of piperidine derivatives in plasma is a critical step in understanding the pharmacokinetic and pharmacodynamic properties of a potential therapeutic. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals, making the development of robust and reliable bioanalytical methods a cornerstone of preclinical and clinical research.[1][2] This guide provides an in-depth comparison of various LC-MS/MS methodologies, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that drive expert decisions in method development.
The Critical First Step: A Comparative Analysis of Sample Preparation Techniques
The journey from a complex biological matrix like plasma to a clean, concentrated sample ready for LC-MS/MS injection is arguably the most critical phase of the entire analytical workflow. The choice of sample preparation technique directly impacts assay sensitivity, accuracy, precision, and robustness by minimizing matrix effects.[3] Here, we compare the three most common approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): The Rapid, Unselective Workhorse
Protein precipitation is often the first method considered due to its simplicity, speed, and low cost.[2][4] The fundamental principle is to denature and precipitate plasma proteins by adding a water-miscible organic solvent, typically acetonitrile or methanol.
The Causality Behind the Choice: PPT is ideal for early-stage discovery studies where high throughput is paramount and the required sensitivity is not exceedingly high. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[2] The addition of an acid, like perchloric acid, can further enhance protein removal.[4][5]
Self-Validating System: A key indicator of a successful PPT is a clear supernatant after centrifugation. The inclusion of a deuterated internal standard prior to precipitation is crucial to compensate for any analyte loss during the process and to correct for matrix effects.[1]
Liquid-Liquid Extraction (LLE): Balancing Cleanliness and Recovery
LLE offers a step up in selectivity compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many of the more polar matrix components.[6][7]
The Causality Behind the Choice: The choice of extraction solvent is critical and is dictated by the polarity of the piperidine derivative. A common strategy is "ion-pairing," where the pH of the aqueous plasma sample is adjusted to neutralize the analyte, making it more soluble in the organic phase. For basic piperidine derivatives, adjusting the plasma to a basic pH will facilitate their extraction into a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
Self-Validating System: A well-optimized LLE protocol will result in a high recovery of the analyte with minimal emulsion formation. Recovery should be assessed at multiple concentrations to ensure consistency across the calibration range. A study on the piperidine derivative pethidine, for example, successfully employed LLE prior to LC-MS/MS analysis.[7]
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Sensitivity
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[4] This technique is particularly advantageous for assays requiring the lowest limits of quantification.
The Causality Behind the Choice: The selection of the SPE sorbent chemistry is paramount. For piperidine derivatives, which are typically basic, a cation-exchange sorbent is often the ideal choice. This allows for a strong retention of the positively charged analyte under acidic conditions, followed by elution with a basic solvent.
Self-Validating System: A robust SPE method will demonstrate high and reproducible recovery with a significant reduction in matrix effects compared to PPT and LLE. The cleanliness of the extract can be visually assessed by the lack of coloration and can be quantitatively measured by post-column infusion experiments to evaluate ion suppression or enhancement.[8][9]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be variable | Dependent on solvent and pH optimization | High and reproducible with proper sorbent selection |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Minimal | Moderate | Intensive |
Optimizing Chromatographic Separation: A Tale of Two Phases
The goal of liquid chromatography in this context is to separate the piperidine derivative from any remaining matrix components and from its internal standard before they enter the mass spectrometer.
The Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column is the most common choice for the separation of small molecules like piperidine derivatives.[6][10][11] However, for particularly basic compounds that may exhibit poor peak shape on traditional silica-based C18 columns due to interactions with residual silanols, a pentafluorophenyl (PFP) column can be a better alternative.[7]
-
Mobile Phase: A typical mobile phase for the analysis of basic piperidine derivatives consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acid serves to protonate the piperidine nitrogen, leading to better peak shape and improved ionization efficiency in the mass spectrometer.[12] The choice between acetonitrile and methanol can influence selectivity, with acetonitrile generally providing sharper peaks.
| Parameter | Method 1 (General Purpose) | Method 2 (For Basic Analytes) |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | PFP (e.g., 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (50:50) |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 5-95% B over 5 minutes | 10-90% B over 8 minutes |
The Final Arbiter: Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
The Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for piperidine derivatives as they are readily protonated in solution.[8][13] However, ESI can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[8][9][13] If significant ion suppression is observed with ESI, switching to APCI may be a viable solution, as it is generally less affected by matrix components.[14][15]
-
MRM Transitions: The selection of MRM transitions is critical for selectivity. At least two transitions are typically monitored for the analyte (one for quantification and one for confirmation) and one for the internal standard. The most intense and specific transitions should be chosen.
Recommended Experimental Workflow
The following protocol outlines a robust and validated LC-MS/MS method for the quantification of a generic piperidine derivative in plasma, incorporating best practices discussed in this guide. This workflow prioritizes a balance of sample cleanliness, recovery, and throughput.
I. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
II. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Caption: Recommended workflow for piperidine derivative quantification.
Conclusion: A Synthesis of Expertise and Evidence
The development of a robust and reliable LC-MS/MS method for the quantification of piperidine derivatives in plasma is a multi-faceted process that requires a deep understanding of analytical chemistry principles. As this guide has demonstrated, the optimal method is not a one-size-fits-all solution but rather a carefully considered selection of sample preparation, chromatographic, and mass spectrometric conditions tailored to the specific analyte and the goals of the study. By understanding the "why" behind each experimental choice, researchers can develop self-validating, authoritative, and ultimately successful bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ajmb.org [ajmb.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Methylphenyl)piperidine
Editorial Note: This guide provides comprehensive disposal procedures for 4-(3-Methylphenyl)piperidine. Due to the limited availability of specific safety data for this derivative, the guidance herein is fundamentally grounded in the well-documented hazardous properties of its parent compound, Piperidine, and closely related analogs. The piperidine functional group is the primary determinant of the chemical's reactivity, toxicity, and environmental hazards. Users must always consult their institution's Environmental Health & Safety (EHS) department and local regulations for final guidance.
Hazard Identification and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is paramount. This compound, inheriting the characteristics of the piperidine family, is a hazardous chemical that demands careful handling throughout its lifecycle, from use to disposal.
The primary hazards are associated with its basicity, flammability, and toxicity.[1][2] The piperidine ring is a secondary amine, rendering the molecule corrosive and capable of causing severe skin burns and eye damage.[1][2] Vapors are often heavier than air and can form flammable or explosive mixtures.[3]
Causality of Hazards:
-
Corrosivity: The lone pair of electrons on the nitrogen atom in the piperidine ring readily accepts a proton, making it a moderately strong base (pKa of protonated piperidine is ~11.2)[4]. This basicity is responsible for its corrosive effects on tissue.
-
Flammability: As an organic amine, it is combustible and can be ignited by heat, sparks, or open flames.[3]
-
Toxicity: It is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][3] Acute exposure can irritate the respiratory system, and it is considered harmful to aquatic life.[5]
A summary of its hazard profile, extrapolated from piperidine data, is presented below.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
Regulatory Framework for Hazardous Waste Disposal
Disposal of this compound is not merely a scientific procedure but a regulated activity. In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Key Regulatory Considerations:
-
Waste Classification: Any discarded this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.[2][8]
-
Local, State, and Federal Rules: Waste generators are legally required to comply with all applicable local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][8]
-
Transportation: The transport of this chemical and its waste is regulated. For instance, the parent compound Piperidine is listed by the Department of Transportation (DOT) under UN number 2401 as a Class 8 (Corrosive) and subsidiary Class 3 (Flammable) hazardous material.[2][3]
On-Site Waste Management and Segregation
Proper disposal begins in the laboratory. Meticulous on-site handling and segregation are critical to ensure safety and regulatory compliance. Never mix piperidine-based waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Segregation Protocol:
-
Select Appropriate Waste Containers: Use only designated, properly sealed, and clearly labeled hazardous waste containers. The container material must be compatible with organic bases; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full chemical name: "this compound Waste". Include the specific components and their approximate concentrations.
-
Segregation:
-
Pure Compound/Concentrated Solutions: Keep in a dedicated container. Do not mix with other solvents or chemical wastes.
-
Dilute Aqueous Solutions: May be collected separately for potential neutralization (see Section 4), if permitted by your facility.
-
Contaminated Labware: Disposable items (gloves, pipette tips, weighing boats) with gross contamination should be placed in a designated solid hazardous waste container. Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol), and collect the first rinse as hazardous waste.
-
Below is a workflow to guide the waste segregation decision-making process.
Caption: Waste segregation workflow for this compound.
Approved Disposal Methodologies
The final disposition of chemical waste must be handled by a licensed and approved waste disposal facility. The primary and most effective method for organic amines like this compound is high-temperature incineration.
Incineration (Primary Method)
Incineration in a specialized chemical incinerator equipped with afterburners and scrubbers is the preferred disposal method.[3] This process ensures the complete destruction of the molecule, converting it into less harmful combustion products like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust gases.[1][9]
Protocol:
-
Package the segregated waste in approved containers as described in Section 3.
-
Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.
-
Complete all required waste manifests and documentation.
Neutralization (For Dilute Aqueous Solutions Only)
For very small quantities of dilute aqueous waste streams, neutralization may be an option if and only if permitted by local regulations and your facility's EHS department. The basic nature of the piperidine allows it to be neutralized with a weak acid. This procedure should never be attempted on concentrated material due to the exothermic nature of the reaction.
Experimental Protocol: Small-Scale Neutralization
-
Work Area: Perform the procedure in a certified chemical fume hood.
-
PPE: Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid/base resistant gloves (e.g., neoprene or nitrile).
-
Preparation: Place the container with the dilute piperidine solution in a larger secondary container filled with ice to manage heat generation.
-
Neutralization: While stirring gently, slowly add a weak acid, such as 5% citric acid or acetic acid solution, dropwise.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Endpoint: The target pH should be between 6.0 and 8.0.
-
Disposal: Once neutralized, the resulting salt solution must still be disposed of as hazardous aqueous waste, as it may contain other regulated components. Consult your EHS department for the final disposal pathway.
Spill and Decontamination Procedures
Accidental spills must be managed immediately and safely. The following protocol outlines the necessary steps.
Immediate Spill Response Protocol:
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and call emergency services.
-
Control Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[8]
-
Don PPE: Wear the appropriate PPE as outlined in the table below.
-
Containment: Cover drains and contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[1][9] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[8][10]
-
Decontamination: Clean the affected area thoroughly. The final rinse water should be collected as hazardous waste.
-
Reporting: Report the incident to your EHS department.
The following diagram illustrates the spill response workflow.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
